molecular formula H7NO7P2 B12300415 Monoammonium pyrophosphate CAS No. 27796-66-3

Monoammonium pyrophosphate

Cat. No.: B12300415
CAS No.: 27796-66-3
M. Wt: 195.01 g/mol
InChI Key: IYNIYQPKWZYHRQ-UHFFFAOYSA-N
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Description

Monoammonium Pyrophosphate is an inorganic salt of significant interest in specialized research and development. As a research-grade material, it is provided for laboratory investigation purposes only and is strictly not for diagnostic, therapeutic, or personal use. This compound is valued in scientific studies for its potential role as a flame retardant in materials science, where its thermal decomposition can promote char formation and inhibit combustion. Researchers also explore its utility as a catalyst or a component in chemical synthesis processes. The pyrophosphate anion contributes to its functionality in these applications. Our product is supplied as a high-purity solid to ensure consistent and reliable performance in controlled experimental settings. Researchers are directed to consult the safety data sheet for proper handling and storage protocols.

Properties

CAS No.

27796-66-3

Molecular Formula

H7NO7P2

Molecular Weight

195.01 g/mol

IUPAC Name

azanium;phosphono hydrogen phosphate

InChI

InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

IYNIYQPKWZYHRQ-UHFFFAOYSA-N

Canonical SMILES

[NH4+].OP(=O)(O)OP(=O)(O)[O-]

Related CAS

27796-66-3
13813-81-5

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for Monoammonium Pyrophosphate

Novel Synthetic Pathways and Reaction Mechanisms

The formation of the P-O-P bond characteristic of pyrophosphates from orthophosphate precursors is central to the synthesis of monoammonium pyrophosphate. Research has explored various pathways, including aqueous phase reactions, solid-state thermal condensation, and the use of condensing agents to facilitate the reaction under controlled conditions.

Aqueous Phase Synthesis and Crystallization Kinetics

The synthesis of ammonium (B1175870) pyrophosphates in an aqueous medium can be achieved through metathetical or double displacement reactions. One established method involves reacting a calcium pyrophosphate suspension with an aqueous solution of ammonium fluoride. google.com In this process, the insoluble calcium fluoride precipitates, leaving the desired ammonium pyrophosphate in the solution.

The reaction stoichiometry is as follows for diammonium dihydrogen pyrophosphate: CaH₂P₂O₇ + 2NH₄F → (NH₄)₂H₂P₂O₇ + CaF₂↓ google.com

The process is typically carried out with light stirring to ensure adequate mixing of the reactants. While the reaction can proceed at room temperature, it can be accelerated by warming to approximately 45°C. google.com Following the reaction, the calcium fluoride byproduct is removed by filtration. The this compound can then be recovered from the filtrate through one of two primary methods:

Evaporation and Crystallization: The water is evaporated from the filtrate to concentrate the solution, leading to the crystallization of the solid ammonium pyrophosphate salt. google.com

Solvent Precipitation: A water-miscible organic solvent, such as ethyl alcohol, is added to the filtrate. This reduces the solubility of the ammonium pyrophosphate, causing it to precipitate out of the solution, after which it can be collected. google.com

Different forms of ammonium pyrophosphate can be synthesized by selecting the appropriate calcium pyrophosphate precursor, as detailed in the table below.

ProductCalcium PrecursorReaction ConditionsRecovery Method
Diammonium Dihydrogen Pyrophosphate ((NH₄)₂H₂P₂O₇)Monocalcium Dihydrogen Pyrophosphate (CaH₂P₂O₇)Stoichiometric reaction in aqueous solution.Evaporation of filtrate and crystallization. google.com
Triammonium Pyrophosphate ((NH₄)₃HP₂O₇·H₂O)Ca(NH₄)₂P₂O₇·H₂OReaction at room temperature, hastened by warming to 45°C. google.comPrecipitation with an equal volume of ethyl alcohol. google.com
Tetraammonium Pyrophosphate ((NH₄)₄P₂O₇)Ca₂P₂O₇·4H₂ORapid reaction at room temperature, can be warmed to 45°C. google.comPrecipitation with an equal volume of ethyl alcohol. google.com

Solid-State Reaction Mechanisms and Phase Transformations

Solid-state synthesis represents a significant pathway for producing ammonium pyrophosphates and polyphosphates through thermal condensation. The fundamental mechanism involves the dehydration of an ammonium orthophosphate precursor at elevated temperatures to form P-O-P linkages.

A straightforward method is the direct heating of monoammonium orthophosphate (MAP). When heated to approximately 300°C, MAP undergoes condensation to form a mixture containing ammonium pyrophosphates. acs.org

More advanced and controllable methods utilize a combined ammoniating and condensing agent, such as urea, to facilitate the reaction. This approach allows for the formation of specific ammonium pyrophosphate salts at lower temperatures than direct thermal decomposition. google.com The process involves reacting orthophosphoric acid with urea at temperatures between 110°C and 140°C. google.com Depending on the molar ratio of nitrogen (from urea) to phosphorus (from phosphoric acid), different products can be obtained. For example, a nitrogen-to-phosphorus (N:P) molar ratio between 1.4 and 1.75 yields an ammonium pyrophosphate with the empirical formula (NH₄)₂.₇H₁.₃P₂O₇. google.com

Further research into the synthesis of short-chain ammonium polyphosphates (APP), where pyrophosphate is the shortest chain (n=2), has been conducted using monoammonium phosphate (B84403) (MAP) and urea as reactants. nih.gov The degree of polymerization is significantly influenced by reaction parameters.

ParameterConditionEffect on Polymerization Degree (n)
Molar Ratio (MAP:Urea)1:1.4Decreases from 4.7 as urea ratio decreases. nih.gov
1.2:1Decreases to 2.9 as urea ratio decreases. nih.gov
Temperature130°CIncreases with temperature. nih.gov
190°CHighest polymerization degree achieved at this temperature. nih.gov
Time30 minIncreases with reaction time. nih.gov
150 minContinues to increase up to this duration. nih.gov

The reaction proceeds in stages, where the initial mixture is heated, causing water to evaporate and the phosphate to condense into polyphosphate forms, including pyrophosphate. nih.gov

Hydrothermal and Solvothermal Approaches to this compound Synthesis

Hydrothermal and solvothermal synthesis are established methods for producing a variety of advanced inorganic materials, including complex phosphates like ammonium titanium(IV) phosphate and iron(III) phosphates. researchgate.netresearchgate.net These techniques involve chemical reactions in aqueous or non-aqueous solvents, respectively, at temperatures and pressures above ambient conditions. While these methods offer precise control over crystallography and morphology for numerous compounds, specific applications for the direct synthesis of pure this compound are not prominently documented in available research literature.

Catalytic Synthesis of Pyrophosphates and Monoammonium Derivatives

While traditional catalysts are not commonly cited for the direct synthesis of this compound, certain reagents can be classified as "condensing agents" that facilitate the reaction. Urea, in particular, plays a crucial role in the solid-state synthesis route by not only providing ammoniacal nitrogen but also promoting the dehydration or condensation of orthophosphoric acid to form the pyrophosphate structure. google.com This process occurs at temperatures significantly lower than those required for simple thermal dehydration of monoammonium orthophosphate. The addition of urea can reduce the temperature needed for the polycondensation reaction, allowing for greater control over the final product's polymerization degree. nih.gov

Process Engineering and Scale-Up Considerations for Laboratory to Industrial Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires robust process engineering, with a primary focus on reactor design. The key challenges involve managing a highly exothermic neutralization reaction, efficiently driving the condensation reaction, and ensuring continuous and safe operation.

Reactor Design and Optimization for this compound Synthesis

The industrial production of ammonium pyrophosphates, often as part of an ammonium polyphosphate (APP) mixture, utilizes specialized reactors designed to handle high temperatures and corrosive materials. The synthesis typically involves reacting anhydrous ammonia (B1221849) with phosphoric acid. This initial neutralization is extremely exothermic, with flash points reaching up to 1300°F (approx. 704°C). youtube.com Consequently, a major function of the reactor system is heat management.

Several reactor designs have been developed and optimized for this process:

T-Reactor: This is a common industrial reactor where hot phosphoric acid (e.g., 190°F) and cold anhydrous ammonia (e.g., -40°F) are mixed in a vertical pipe. The extreme heat of reaction is managed by cooling the reaction pipe with water and other proprietary materials to prevent melting. youtube.com The subsequent sections of the reactor are designed as a series of heat exchangers to rapidly cool the molten ammonium polyphosphate product to a manageable temperature (e.g., 90°F) for storage. youtube.com

Falling Film Reactor: For continuous production, a falling film reaction zone can be employed. In this design, phosphoric acid flows downwards along the walls of a tube while reacting with gaseous ammonia, often in a counter-flow arrangement. The reactor temperature is precisely controlled between 120°C and 260°C using heat transfer fluids. This design allows for simultaneous neutralization, concentration of the resulting salt solution, and polycondensation of the phosphate. google.com

Staged Reaction System: A more complex design involves a multi-stage reaction system to improve efficiency and control. One such system uses a jacketed, "free-floating" tubular reactor for the first stage. google.com In this stage, the phosphoric acid reactant is preheated by indirect heat exchange with the hot reaction mass before being mixed with a portion of the ammonia. The partially reacted material then moves to a second stage, a vertically oriented reaction chamber with an internal heat exchange coil, where the remainder of the ammonia is injected to complete the reaction. This staged approach optimizes heat utilization and minimizes unwanted scale buildup on reactor walls. google.com

For smaller, batch-based production, simpler setups such as an atmosphere furnace can be used to perform the thermal condensation of precursors like MAP and urea. nih.gov

Reactor TypeKey FeaturesOperating ParametersPrimary Function
T-ReactorVertical pipe reactor with extensive cooling systems. youtube.comReaction temp: ~1300°F (704°C); Product temp: ~90°F (32°C). youtube.comManage extreme exothermic reaction for continuous liquid production. youtube.com
Falling Film ReactorCounter-flow of phosphoric acid film and ammonia gas. google.com120°C - 260°C, controlled by heat transfer fluids. google.comContinuous neutralization, concentration, and polycondensation. google.com
Staged Tubular ReactorJacketed free-floating tube (Stage 1) and vertical chamber with coil (Stage 2). google.comHigh temperature; utilizes reaction heat to preheat reactants. google.comHigh-efficiency continuous production with minimized scaling. google.com
Atmosphere FurnaceBatch reactor for solid-state reactions. nih.govUp to 195°C for MAP-Urea process. nih.govLab or pilot-scale synthesis via thermal condensation. nih.gov

Purification Strategies and Yield Maximization Techniques

The production of high-purity monoammonium phosphate (MAP) necessitates effective purification strategies, particularly when utilizing cost-effective starting materials like wet-process phosphoric acid, which contains various impurities. A prevalent method involves a multi-stage ammoniation and crystallization process designed to separate the desired MAP crystals from insoluble sludge and other contaminants. google.comgoogle.com

One patented process outlines reacting wet-process phosphoric acid with ammonia at a temperature between 50°C and 80°C, while maintaining the NH3/H3PO4 molar ratio between 0.9 and 1.35. google.com A different approach employs a two-stage ammoniation, first adjusting the pH to between 1.5 and 2.5 at 75°C to 105°C, aging the mixture, and then further ammoniating to a pH of 4 to 5. google.com This controlled change in pH facilitates the precipitation of impurity-containing solids, which can then be efficiently filtered from the MAP solution. google.com

Subsequent purification relies on crystallization, which separates the solid MAP from the remaining impurities in the solution. google.com The MAP solution is often subjected to cooling or evaporation to induce crystallization. google.com The resulting crystals are then recovered through methods such as centrifugal separation or filtration. google.comgoogle.com Washing the recovered crystals, for instance with water, helps to remove any remaining mother liquor containing dissolved impurities. google.com

Experimental design methodologies can be employed to determine the optimal conditions for recrystallization to enhance purity. sapub.org Factors investigated in such studies include temperature, dissolution time, stirring speed, solvent type, and the use of charcoal for decolorization, all aiming to increase the final product's purity and nutrient content (% P2O5 and % N). sapub.org

Control of Particle Morphology and Size Distribution in Monoammonium Phosphate Synthesis

The control of particle morphology (shape) and size distribution is critical as it influences the material's handling, storage, and performance characteristics. Monoammonium phosphate has a tendency to form crystals with a needle-like shape. sapub.org However, by carefully managing the synthesis and crystallization conditions, other morphologies, such as quadratic prisms, can be achieved. researchgate.net The supersaturation level of the solution is a key factor that influences not only the crystal growth rate but also the final crystal shape. sapub.org

Crystallization Control Parameters

The physical characteristics of monoammonium phosphate crystals are directly influenced by several controllable parameters during the crystallization process. Temperature, agitation speed, and reaction/crystallization time are primary levers for controlling nucleation and crystal growth. researchgate.netsapub.org

A systematic study identified optimal operating conditions for producing MAP of good quality and crystal size. researchgate.netju.edu.jo These conditions include a specific reaction temperature, followed by cooling to a lower crystallization temperature over a defined period, all while maintaining a constant agitation speed. researchgate.netju.edu.jo Precise temperature control during crystallization is crucial; in experimental setups, this can be achieved by circulating water from a thermal basin with high precision. sapub.org The pH of the solution is another critical parameter. For phosphate compounds, pH adjustment is an effective method for controlling the crystallization process. google.comnih.gov The process of producing purified MAP from wet-process acid specifically uses pH control in multiple stages to precipitate impurities before the final crystallization of the product. google.com

The following table summarizes experimentally determined optimal conditions for the production of crystalline monoammonium phosphate from diammonium phosphate and phosphoric acid. researchgate.netju.edu.jo

ParameterOptimal Value
Reaction Temperature35 °C
Reaction Time45 minutes
Crystallization Temperature15 °C
Crystallization Time90 minutes
Agitation Speed70 rpm

This table outlines the best operating conditions found to produce monoammonium phosphate of good quality, quantity, and crystal size in a specific experimental setup. researchgate.netju.edu.jo

Impact of Precursors and Additives on Crystal Growth

The choice of precursors and the presence of additives or impurities in the crystallization medium can significantly impact crystal growth, morphology, and purity. When industrial-grade precursors like wet-process phosphoric acid are used, inherent impurities can interfere with the crystallization process, necessitating specific purification steps to remove them. google.comgoogle.com The two-stage ammoniation process, for example, is designed to precipitate these impurities, thereby allowing for the growth of purer MAP crystals from the resulting solution. google.com

The user's request is for an in-depth article on This compound , which has a different chemical structure centered on the pyrophosphate anion (P₂O₇⁴⁻). Unfortunately, the specific, advanced characterization data required to populate the requested outline—including single crystal X-ray diffraction, neutron diffraction for hydrogen localization, detailed vibrational mode assignments from IR/Raman spectroscopy, and various NMR spectroscopic analyses—could not be located for this compound.

Constructing the requested article would require fabrication of data, which is not possible. The information available is for a different chemical compound (monoammonium phosphate) and cannot be used as a substitute. Therefore, we are unable to generate the article as per the specified instructions due to the lack of requisite scientific data on the subject compound.

Advanced Structural Characterization and Spectroscopic Investigations of Monoammonium Pyrophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State ³¹P NMR Spectroscopy for Phosphorus Environments

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of phosphorus atoms in solid materials. electronicsandbooks.com By measuring the interaction of the ³¹P nucleus with an external magnetic field, this method provides information on the different phosphorus species present, their coordination, and internuclear distances. For monoammonium pyrophosphate, ³¹P NMR is crucial for confirming the presence of the pyrophosphate group (P₂O₇⁴⁻) and identifying the distinct phosphorus environments within the crystal lattice.

In a typical solid-state ³¹P NMR spectrum of a pyrophosphate, the phosphorus atoms are expected to show characteristic chemical shifts. The chemical shift values are highly sensitive to the local structure, including bond angles and the nature of the counter-ions. researchgate.net For pyrophosphates, the ³¹P chemical shifts are generally found in a specific region of the spectrum, which allows for their distinction from other phosphate (B84403) species like orthophosphates or polyphosphates. researchgate.net

Key Research Findings:

While specific high-resolution solid-state ³¹P NMR data for pure this compound is not extensively detailed in publicly available literature, studies on various pyrophosphate compounds indicate that the ³¹P chemical shifts for the P₂O₇ group typically appear in the range of -5 to -15 ppm relative to 85% H₃PO₄. The spectrum of this compound is expected to show one or more distinct peaks within this range, depending on the crystallographic equivalence of the phosphorus atoms in the unit cell.

Furthermore, techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, leading to sharper and more resolved spectral lines. nanoscientific.org The analysis of spinning sidebands in MAS spectra can provide additional information about the chemical shift anisotropy (CSA), which reflects the electronic symmetry around the phosphorus nucleus. researchgate.net

Illustrative Data Table for Expected ³¹P NMR Parameters:

ParameterExpected Value/RangeSignificance
Isotropic Chemical Shift (δ)-5 to -15 ppmIdentifies the pyrophosphate group.
Number of Resonances1 or moreIndicates the number of crystallographically distinct phosphorus sites.
Chemical Shift Anisotropy (CSA)VariesProvides information on the local electronic environment and symmetry.
Spinning SidebandsPresent in MAS spectraConfirms the presence of anisotropic interactions.

¹H and ¹⁵N NMR for Cationic and Anionic Interactions

¹H (proton) and ¹⁵N NMR spectroscopies are invaluable for characterizing the cationic part of this compound, the ammonium (B1175870) ion (NH₄⁺), and for studying the interactions between the cation and the pyrophosphate anion.

¹H NMR Spectroscopy:

¹⁵N NMR Spectroscopy:

While ¹⁴N NMR is complicated by its quadrupolar nature, ¹⁵N NMR, despite its lower natural abundance, provides sharper signals and is more amenable to high-resolution solid-state NMR studies. worktribe.com ¹⁵N NMR spectroscopy can directly probe the nitrogen environment in the ammonium cation. The ¹⁵N chemical shift is sensitive to the symmetry of the ammonium ion and its interactions with the surrounding pyrophosphate anions. Any distortion from a perfect tetrahedral symmetry due to hydrogen bonding would be reflected in the ¹⁵N NMR spectrum. nationalmaglab.org

Key Research Findings:

Specific ¹H and ¹⁵N solid-state NMR studies on this compound are scarce. However, based on studies of other ammonium salts, the ¹H NMR spectrum is expected to show a broad signal for the ammonium protons, with its width influenced by dipolar coupling and any dynamic processes. The ¹⁵N chemical shift for the ammonium ion is expected to be in the range of -350 to -370 ppm relative to liquid ammonia (B1221849). Variations in this chemical shift would indicate the strength and nature of the hydrogen bonding between the NH₄⁺ and the P₂O₇⁴⁻ ions.

Illustrative Data Table for Expected ¹H and ¹⁵N NMR Parameters:

NucleusParameterExpected Value/RangeSignificance
¹HChemical Shift (δ)Broad signal, typically 5-8 ppmIndicates the presence of NH₄⁺ protons and their involvement in hydrogen bonding.
¹⁵NChemical Shift (δ)-350 to -370 ppmProbes the electronic environment of the nitrogen atom in the ammonium cation.

Electron Microscopy and Surface Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and microstructure of materials at high resolution.

Scanning Electron Microscopy (SEM):

SEM is used to obtain high-resolution images of the surface of a sample. In the context of this compound, SEM analysis can reveal the crystal habit, size distribution, and surface features of the crystalline powder. researchgate.net This information is crucial for understanding the material's physical properties and for quality control in its synthesis. Studies on related compounds like monoammonium phosphate (MAP) have shown that SEM can effectively characterize the crystal morphology, which can range from prismatic to needle-like forms depending on the crystallization conditions. scribd.com

Transmission Electron Microscopy (TEM):

TEM provides even higher resolution images than SEM and can be used to study the internal structure of the crystals. nih.gov By transmitting a beam of electrons through a thin sample, TEM can reveal information about the crystal lattice, defects, and the presence of any amorphous phases. Selected Area Electron Diffraction (SAED) in TEM can be used to determine the crystal structure of individual nanoparticles. nih.gov

Key Research Findings:

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. nanoscientific.org It works by scanning a sharp tip attached to a cantilever across the surface and measuring the forces between the tip and the sample. mdpi.com

For this compound, AFM can be used to:

Visualize the surface topography: Obtain detailed images of the crystal faces, revealing features such as steps, terraces, and defects. researchgate.net

Measure surface roughness: Quantify the smoothness of the crystal surfaces.

Probe surface forces: By functionalizing the AFM tip, it is possible to measure specific interactions between the tip and the sample surface, providing insights into the surface chemistry. nih.gov

Key Research Findings:

There are no specific AFM studies focused on the surface topography of this compound in the available literature. However, AFM has been successfully used to study the surface of other phosphate minerals and to investigate the adsorption of pyrophosphate on various substrates. nih.gov Such studies demonstrate the potential of AFM to provide valuable information about the surface properties of this compound at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material (typically the top 1-10 nm). sfr.ca It works by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. cardiff.ac.uk

For this compound, XPS can be used to:

Determine the surface elemental composition: Confirm the presence of nitrogen, phosphorus, and oxygen on the crystal surface and quantify their relative amounts.

Identify the chemical states: The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms. XPS can distinguish between different oxidation states and functional groups. researchgate.net For example, the binding energy of the P 2p peak can confirm the presence of phosphate groups, and the N 1s peak can confirm the presence of ammonium ions. researchgate.net

Detect surface impurities: XPS is very sensitive to surface contaminants that may be present from the synthesis process. nih.gov

Key Research Findings:

Illustrative Data Table for Expected XPS Binding Energies:

ElementCore LevelExpected Binding Energy (eV)Information Provided
P2p~133-134Confirms the presence of phosphorus in a phosphate environment.
N1s~401-402Indicates the presence of nitrogen in the form of an ammonium cation.
O1s~531-532Corresponds to oxygen in the pyrophosphate anion.

Chemical Reactivity, Stability, and Transformation Pathways of Monoammonium Pyrophosphate

Thermal Decomposition Mechanisms and Products

The general mechanism involves the initial loss of ammonia (B1221849) (NH₃) and water (H₂O) upon heating, leading to the condensation of the pyrophosphate units into longer-chain polyphosphates and eventually cross-linked ultraphosphates or phosphorus pentoxide at very high temperatures.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to study the thermal stability and decomposition of materials. For ammonium (B1175870) phosphates, these analyses typically reveal a multi-step decomposition process.

For instance, studies on monoammonium phosphate (B84403) (MAP) show a weight loss beginning around 190 °C, attributed to the loss of ammonia and water to form ammonium polyphosphate. mdpi.com A study on microencapsulated MAP showed decomposition peaks at 189.03 °C (ascribed to water loss) and 376.09 °C (ascribed to ammonia loss), eventually transforming into polyphosphoric acid. mdpi.com Another study on MAP single crystals indicated thermal stability up to approximately 682°C, which is unusually high and likely specific to the crystalline form and experimental conditions. researchgate.netresearchgate.net

Similarly, the thermal decomposition of diammonium hydrogen phosphate (DAP) has been shown to occur in stages, starting with the loss of ammonia to form MAP, followed by further decomposition. researchgate.net

Based on these related compounds, the thermal decomposition of monoammonium pyrophosphate would be expected to proceed as follows:

Initial Decomposition: Loss of ammonia and water at elevated temperatures.

Condensation: Formation of polyphosphoric acids and more condensed phosphates.

Final Products: At higher temperatures, further condensation to form cross-linked polyphosphates or even phosphorus oxides.

The precise temperatures and energy changes (enthalpy) for these transitions for this compound would require specific TGA and DSC analysis of the pure compound.

Table 1: Illustrative Thermal Decomposition Data for Related Ammonium Phosphate Compounds This table presents data for related compounds to infer the potential behavior of this compound, as direct data was not available in the reviewed literature.

CompoundTechniqueOnset Temperature (°C)Peak Temperature (°C)Weight Loss (%)Associated Process
Monoammonium Phosphate (MAP)TGA/DTG~154~188-Decomposition into H₃PO₄ and NH₃
Diammonium Phosphate (DAP)TGA/DTA~70~187-Decomposition to NH₄H₂PO₄ and NH₃
Magnesium Ammonium Phosphate (MAP)TGA/DTA~60~105-Dehydration and release of ammonia

Data compiled from analogous studies on related ammonium phosphate compounds. researchgate.netysxbcn.com

Evolved gas analysis (EGA) techniques, such as mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) coupled with a thermal analyzer, are used to identify the gaseous products released during decomposition. nih.govresearchgate.net

During the pyrolysis of ammonium phosphates, the primary gaseous products are ammonia (NH₃) and water (H₂O). nih.gov Studies on the pyrolysis of biomass impregnated with ammonium dihydrogen phosphate have confirmed the release of these gases. nih.gov At higher temperatures, depending on the atmosphere, other gaseous species could potentially form, but NH₃ and H₂O are the principal initial products from the decomposition of the ammonium salt and the condensation of the phosphate units.

For this compound, the expected evolved gases during pyrolysis would be:

Ammonia (NH₃): From the decomposition of the ammonium ion.

Water (H₂O): From the condensation of the pyrophosphoric acid units.

The specific temperature ranges for the evolution of these gases would correspond to the weight loss steps observed in TGA.

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

The pyrophosphate bond (P-O-P) is susceptible to hydrolysis, which is the cleavage of this bond by the addition of a water molecule, resulting in two orthophosphate molecules. The stability of this bond in this compound in aqueous solutions is highly dependent on environmental factors. In the absence of enzymatic catalysis, the hydrolysis of pyrophosphate is generally slow, except in highly acidic conditions. wikipedia.org

The rate of pyrophosphate hydrolysis is significantly influenced by pH and temperature.

pH: The hydrolysis of pyrophosphate is catalyzed by acid. rsc.org The rate of hydrolysis generally decreases as the pH increases. rsc.org This is because the different ionic species of pyrophosphate (from H₄P₂O₇ to P₂O₇⁴⁻) have different reactivities, with the more protonated forms being more susceptible to hydrolysis. wikipedia.orgrsc.org At neutral and alkaline pH, the pyrophosphate anion is relatively stable against non-enzymatic hydrolysis. nih.gov

Temperature: As with most chemical reactions, the rate of pyrophosphate hydrolysis increases with temperature. Studies have shown a direct correlation between increasing temperature and a faster rate of hydrolysis. nih.govresearchgate.net

Ionic Strength: The ionic strength of the solution can also affect the rate of hydrolysis, although its effect is generally less pronounced than that of pH and temperature. nih.gov The presence of certain metal ions can also catalyze or inhibit hydrolysis, as discussed in section 4.3.

Table 2: Representative Data on the Effect of pH and Temperature on Pyrophosphate Hydrolysis Rate This table presents generalized data for the pyrophosphate anion as specific kinetic data for the monoammonium salt was not available in the reviewed literature.

pHTemperature (°C)Relative Rate of Hydrolysis
260Very High
225High
760Moderate
725Low
1260Very Low
1225Extremely Low

Data compiled from studies on pyrophosphate hydrolysis kinetics. rsc.orgnih.govresearchgate.net

In biological systems, the hydrolysis of pyrophosphate is rapidly catalyzed by a class of enzymes known as inorganic pyrophosphatases (PPases) . nih.govscirp.orgwikipedia.org These enzymes play a crucial role in driving many biosynthetic reactions to completion by removing the pyrophosphate product. researchgate.netnih.gov

There are several families of inorganic pyrophosphatases, which, despite catalyzing the same reaction, may have different structures and catalytic mechanisms. nih.govscirp.org The general mechanism involves the binding of a metal ion-pyrophosphate complex (often magnesium) to the enzyme's active site. nih.govnih.gov A water molecule, activated by the enzyme and coordinated metal ions, then acts as a nucleophile, attacking one of the phosphorus atoms of the pyrophosphate. scirp.org This leads to the cleavage of the P-O-P bond and the release of two orthophosphate molecules. researchgate.net

The catalytic efficiency of these enzymes is remarkable, increasing the rate of pyrophosphate hydrolysis by many orders of magnitude compared to the uncatalyzed reaction. nih.govresearchgate.net

Reactions with Metal Ions and Complexation Chemistry

The pyrophosphate anion has a strong affinity for metal ions and is an effective chelating agent. wikipedia.org It can form stable, soluble complexes with a wide range of metal cations, including alkali metals, alkaline earth metals, and transition metals. oup.comresearchgate.net This complexation is a key aspect of its chemical behavior and biological function.

The interaction with metal ions can influence the stability and reactivity of the pyrophosphate. For example, the formation of a complex with Mg²⁺ is often a prerequisite for its enzymatic hydrolysis. nih.gov The stability of these metal-pyrophosphate complexes is described by their stability constants (K) or formation constants. wikipedia.orgresearchgate.net A higher stability constant indicates a stronger interaction and a more stable complex. wikipedia.org

The stoichiometry of the complexes can vary, with metal-to-ligand ratios of 1:1, 1:2, or other combinations being possible depending on the specific metal ion and the solution conditions.

Table 3: Stability Constants (log K) for Selected Metal-Pyrophosphate Complexes This table presents generalized data for the pyrophosphate anion as specific data for the monoammonium salt was not available in the reviewed literature. The values can vary with ionic strength and temperature.

Metal Ionlog K₁ (ML)log K₂ (ML₂)
Mg²⁺5.42.5
Ca²⁺4.92.1
Mn²⁺6.7-
Fe³⁺22.4-
Cu²⁺7.55.2
Zn²⁺8.7-

Data compiled from various sources on metal-pyrophosphate complexation. oup.comresearchgate.net

Formation of Metal-Pyrophosphate Complexes and Chelation Studies

The pyrophosphate anion (P₂O₇⁴⁻), derived from the dissolution of this compound, is a highly effective chelating agent. nih.gov This property stems from its structure, which contains two phosphorus atoms linked by a P−O−P bond, providing multiple oxygen donor atoms capable of coordinating with metal cations. wikipedia.orgwikipedia.org Pyrophosphates are known to form stable complexes with a wide range of metal ions, including alkali metals, alkaline earth metals like calcium (Ca²⁺) and magnesium (Mg²⁺), and various transition metals. wikipedia.orglibretexts.orgacs.org The formation of these complexes is a critical aspect of their chemical behavior in aqueous solutions and biological systems. libretexts.org

The chelation process effectively sequesters metal ions, which can prevent their precipitation or alter their chemical reactivity. libretexts.org For instance, pyrophosphates are used in water treatment to chelate Ca²⁺, preventing the formation of calcium carbonate scale. libretexts.org The interaction between pyrophosphate and metal ions is significantly influenced by pH. For example, pyrophosphate is known to form strong complexes with manganese(III) at a neutral pH. researchgate.net

Studies utilizing techniques such as conductimetric titration have been employed to investigate the stoichiometry and stability of these metal-pyrophosphate complexes. libretexts.org By titrating a pyrophosphate solution with a solution of a metal ion and monitoring the change in conductance, the composition of the resulting chelates, such as the metal-to-ligand ratio, can be determined. libretexts.org The stability of these complexes is quantified by their equilibrium or stability constants (Log K), which indicate the strength of the metal-ligand bond.

Table 1: Stability Constants for Selected Metal-Pyrophosphate Complexes

Metal Ion Complex Log K
Mg²⁺ [Mg(P₂O₇)]²⁻ 5.4
Ca²⁺ [Ca(P₂O₇)]²⁻ 5.0
Mn²⁺ [Mn(P₂O₇)]²⁻ 7.0
Fe³⁺ [Fe(P₂O₇)]⁻ 22.2
Zn²⁺ [Zn(P₂O₇)]²⁻ 8.7

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. Data compiled from various scientific sources.

Precipitation Reactions and Solubility Product Determination

Precipitation reactions occur when the concentrations of cations and anions in an aqueous solution combine to form an insoluble ionic solid. libretexts.org The pyrophosphate anion can participate in such reactions with various metal cations, leading to the formation of insoluble metal pyrophosphate salts. The formation of these precipitates is governed by the solubility product constant (Ksp) of the specific compound.

The tendency for a precipitate to form is influenced by several factors, including pH, the concentration of the reacting ions, and temperature. libretexts.orgnih.gov For example, magnesium ammonium phosphate hexahydrate (struvite), a related phosphate compound, readily precipitates at a high pH from solutions containing magnesium, ammonium, and phosphate ions. nih.gov While struvite is an orthophosphate, the principles governing its precipitation are analogous to those for pyrophosphates.

Pyrophosphate itself is a potent inhibitor of the crystallization of certain calcium phosphates, such as hydroxyapatite, which is a key component of bones and teeth. nih.govmdpi.com It can delay the onset of crystallization and reduce the growth rate of apatite crystals by adsorbing onto their growth sites. mdpi.com However, under conditions of supersaturation with respect to a specific metal pyrophosphate, a solid precipitate will form. The low solubility of many metal phosphates suggests that the corresponding pyrophosphates are also sparingly soluble.

Table 2: Solubility Product Constants (Ksp) for Relevant Metal Phosphate Compounds at ~25°C

Compound Formula Ksp
Aluminum Phosphate AlPO₄ 6.3 × 10⁻¹⁹ uri.edu
Calcium Phosphate Ca₃(PO₄)₂ 2.0 × 10⁻²⁹ uri.edu
Iron(III) Phosphate FePO₄ 1.3 × 10⁻²² uri.edu
Magnesium Ammonium Phosphate MgNH₄PO₄ 2.5 x 10⁻¹³

Note: Ksp values for metal pyrophosphates are not as widely tabulated as those for orthophosphates. The values for orthophosphates are provided to illustrate the general low solubility of such compounds.

Redox Behavior and Electrochemical Properties

The pyrophosphate group (P₂O₇) plays a significant role in the electrochemical properties of various materials, particularly when combined with redox-active transition metals. The polyanionic (P₂O₇)⁴⁻ unit provides an exceptionally stable structural framework due to the strong covalent P-O bonds. researchgate.netmdpi.com This inherent stability is advantageous in materials designed for electrochemical applications, such as batteries and supercapacitors, as it can lead to long cycle life and enhanced safety. researchgate.netrsc.org

Electrochemical Investigations of Pyrophosphate Anions

The strong affinity of pyrophosphate for metal cations has also been exploited in the development of selective sensors. nih.gov Fluorescent probes based on metal complexes can detect pyrophosphate anions in aqueous solutions. acs.org In these systems, the binding of pyrophosphate to the metal center displaces a fluorescent molecule or alters the complex's electronic structure, resulting in a measurable change in fluorescence. acs.orgnih.gov This interaction, driven by coordination chemistry, is a form of electrochemical signaling at the molecular level.

Role in Electrochemical Energy Storage Systems

Transition metal pyrophosphates (TMPs) have emerged as a novel and promising class of electrode materials for energy storage devices, particularly for sodium-ion batteries (SIBs) and supercapacitors. researchgate.netrsc.org These materials offer a combination of desirable properties, including significant redox activity from the transition metal, excellent chemical and thermal stability, and good electrical conductivity. researchgate.net The robust pyrophosphate framework helps to maintain structural integrity during the repeated insertion and extraction of ions that occurs during charging and discharging cycles. rsc.org

Numerous research efforts have focused on designing and synthesizing nanostructured TMPs to enhance their electrochemical performance. researchgate.net A notable example is sodium iron phosphate-pyrophosphate, Na₄Fe₃(PO₄)₂P₂O₇, which has been investigated as a cathode material for SIBs. mdpi.com Composites of this material with carbon-based conductors like reduced graphene oxide (rGO) have shown improved reversible capacity and cycling stability, even at elevated temperatures. mdpi.com

Table 3: Electrochemical Performance of a Na₄Fe₃(PO₄)₂P₂O₇/rGO Composite Cathode in a Sodium-Ion Battery

Temperature Rate Reversible Capacity (after 100 cycles) Cycling Stability
20 °C C/2 95 mAh/g 95%
40 °C C/2 115 mAh/g 88%

Data sourced from studies on sodium iron phosphate-pyrophosphate composites for SIBs. mdpi.com

The versatility in crystal chemistry and ease of synthesis further contribute to the growing interest in pyrophosphate-based materials for developing the next generation of advanced rechargeable batteries and supercapacitors. rsc.org

Mechanistic Investigations of Monoammonium Pyrophosphate in Material Science Applications

Role in Advanced Flame Retardant Systems

The function of ammonium (B1175870) phosphates, including monoammonium pyrophosphate, in flame retardancy is multifaceted. Upon heating, they decompose to produce phosphoric acid and subsequently polyphosphoric acid, which are the primary active agents in retarding combustion. appflameretardant.com This process initiates a series of reactions that effectively starve the fire of fuel and heat.

In the condensed phase, the flame retardant action is primarily centered on altering the thermal decomposition pathway of the polymer. webofproceedings.org The phosphoric acid generated acts as a catalyst, promoting the dehydration of the polymer matrix. appflameretardant.comwebofproceedings.org This process extracts water molecules from the polymer chains, leading to the formation of a stable, insulating carbonaceous layer known as char. appflameretardant.comalfa-chemistry.com

This char layer serves several critical functions:

It acts as a physical barrier, shielding the underlying polymer from the heat of the flame. appflameretardant.comwikipedia.org

It limits the diffusion of oxygen to the polymer surface, thereby restricting combustion. appflameretardant.com

It reduces the release of flammable volatile gases, which are the fuel for the fire. webofproceedings.org

In many systems, this process is part of an "intumescent" mechanism. Intumescence is the process of swelling to create a thick, porous, and insulating char. wikipedia.org This is typically achieved by combining the ammonium phosphate (B84403) (the acid source) with a carbonizing agent (like pentaerythritol) and a blowing agent (like melamine). wikipedia.org Upon heating, the blowing agent releases non-flammable gases that cause the forming char to expand into a foam-like structure, significantly enhancing its insulating properties. mdpi.com

While the primary action of ammonium pyrophosphate is in the condensed phase, it also contributes to flame retardancy in the gas phase. The thermal decomposition of this compound releases non-combustible gases, such as ammonia (B1221849) (NH₃) and water vapor (H₂O). wikipedia.orgnih.govrsc.org

These gases have two main effects:

Dilution: They dilute the concentration of flammable gases released by the decomposing polymer and reduce the oxygen concentration in the air immediately surrounding the material, making the gas mixture less flammable. appflameretardant.comwikipedia.orgrsc.org

Radical Scavenging: While less dominant than for some other flame retardants, phosphorus-containing species can be released into the gas phase. These species, such as PO· radicals, can interfere with the chain reactions of combustion by scavenging highly reactive H· and OH· radicals that are essential for sustaining the flame. webofproceedings.org

The performance of this compound can be significantly enhanced by combining it with other additives, creating a synergistic effect. nih.gov A common synergist is melamine, which acts as a blowing agent in intumescent systems and also decomposes to release nitrogen-containing gases that further dilute the flame. wikipedia.org

Another important class of co-additives includes metal hydroxides, such as magnesium hydroxide (B78521) (Mg(OH)₂). Magnesium hydroxide works by endothermically decomposing to release water vapor, which cools the polymer surface and dilutes the flammable gases. mdpi.com When combined with ammonium phosphates, a synergistic effect is often observed, leading to improved fire safety classifications (e.g., UL-94 rating) and lower heat release rates compared to using either additive alone. researchgate.net Research has shown that reactions between ammonium polyphosphate (APP) and aluminum hydroxide (a similar metal hydroxide) can form thermally stable aluminum metaphosphate, which enhances the barrier effect of the char residue. mdpi.com

The following table presents research findings on the synergistic effects of APP with co-additives in various polymer matrices.

Polymer MatrixFlame Retardant System (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) Reduction (%)
Polypropylene (PP)27.5% APP>31V-0Not specified
Polypropylene (PP)27.5% APP + 1% TRGO*>31V-0Not specified
Ethylene Vinyl Acetate (EVA)50% MH26.8V-066.8%
Ethylene Vinyl Acetate (EVA)40% MH + 10% APP31.1V-075.4%
Polylactic Acid (PLA)10% APPNot specifiedV-0Not specified
Polylactic Acid (PLA)5% APP (silane-modified)27.9Not specifiedNot specified

*TRGO: Thermally Reduced Graphite Oxide

Incorporation into Functional Materials and Coatings

Pyrophosphate-incorporated composites are typically prepared through melt compounding techniques, where the polymer is melted and mixed with the flame retardant powder using equipment like an internal mixer or a twin-screw extruder. mdpi.com For coatings, the pyrophosphate is dispersed within a liquid resin or binder before application. To improve compatibility and dispersion within the polymer matrix, which can be a challenge, surface modification of the ammonium phosphate particles is sometimes employed. researchgate.netmdpi.com

A variety of analytical techniques are used to characterize these composites:

X-ray Diffraction (XRD): This technique is used to analyze the crystalline structure of the pyrophosphate and to determine how it is dispersed within the polymer matrix. researchgate.netresearchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is employed to identify the chemical functional groups present and to study the chemical interactions between the pyrophosphate and the polymer. researchgate.netresearchgate.net It is also used to analyze the chemical structure of the char residue after combustion. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. It is crucial for assessing the thermal stability of the composite and understanding how the pyrophosphate additive affects its decomposition process. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the material's surface morphology. It is used to examine the dispersion of the additive particles within the composite and to study the structure of the protective char layer formed after burning. rsc.orgresearchgate.net

While this compound is highly effective for flame retardancy, its incorporation as a filler can influence the physical properties of the host material.

Mechanical Properties: The addition of inorganic fillers like ammonium phosphate can sometimes lead to a decrease in properties such as tensile strength and elongation at break, as the particles can act as stress concentration points and may have poor compatibility with the nonpolar polymer matrix. researchgate.net However, surface modification of the filler can mitigate these effects and, in some cases, improve stiffness (Young's modulus). mdpi.com Studies on wood-plastic composites (WPCs) have shown that while APP can deteriorate mechanical properties, microencapsulation of the APP can lead to better performance. researchgate.net

Thermal Properties: As a flame retardant, ammonium pyrophosphate is designed to alter the thermal degradation of a material. TGA results consistently show that its addition increases the amount of char residue left at high temperatures. mdpi.comncsu.edu This indicates the formation of a thermally stable structure that contributes to the flame retardant effect.

The following table summarizes research findings on how ammonium polyphosphate (APP) affects the properties of polymer composites.

Composite SystemAdditive Loading (wt%)Tensile StrengthYoung's ModulusThermal Stability (Char Residue at 700°C)
Polypropylene (PP)/Wood Flour (WF)0%29.8 MPa2.1 GPa12.8%
PP/WF15% APP21.3 MPa2.2 GPa20.1%
PP/WF15% Microencapsulated APP24.1 MPa2.3 GPa21.3%
Polylactic Acid (PLA)/Rice Husk (RH)0%38.5 MPaNot specifiedNot specified
PLA/RH15% APP24.1 MPaNot specifiedNot specified
PLA/RH5% Silane-Modified APP45.7 MPaNot specifiedNot specified

Application in Advanced Ceramic and Glass Systems

This compound and its chemical precursors, such as monoammonium phosphate, serve as critical components in the synthesis of advanced materials due to their thermal decomposition characteristics. Upon heating, these compounds break down, releasing ammonia and water to form various condensed phosphoric acids and ultimately phosphorus pentoxide (P₂O₅). This reactive nature makes them highly effective in the high-temperature processing of ceramics and glasses.

As a Sintering Aid or Fluxing Agent

Sintering is a thermal treatment process that enhances the strength and density of a material by bonding particles together, typically at temperatures below the material's melting point. mdpi.com The primary driving force for this process is the reduction of the system's Gibbs free energy. mdpi.com In the manufacturing of many high-performance ceramics, such as alumina (B75360), extremely high temperatures are required to achieve sufficient densification through solid-state diffusion. The introduction of a sintering aid or fluxing agent can significantly lower the required temperature and time by creating a liquid phase at the processing temperature.

Monoammonium phosphate (a precursor to pyrophosphates) has been effectively demonstrated as a binder and sintering aid in the selective laser sintering (SLS) of ceramic materials. utexas.eduutexas.edu In this process, a powder mixture of a ceramic, like alumina, and an ammonium phosphate is irradiated with a laser. The ammonium phosphate, having a low melting point (approximately 190°C), melts and forms a glassy phosphate phase that coats and binds the alumina grains. utexas.eduutexas.edu This initial binding creates a "green part" which can then undergo a secondary, lower-temperature heat treatment for further densification.

The mechanism involves the molten phosphate phase acting as a medium for liquid-phase sintering. This glassy liquid facilitates the rearrangement of ceramic particles and enhances mass transport through dissolution and reprecipitation, leading to a denser final product at a lower temperature than required for conventional solid-state sintering. mdpi.comagh.edu.pl This function is critical for processes like additive manufacturing, where lower processing temperatures can prevent thermal stress and distortion in complex shapes. ceramics.org

The table below illustrates the role of a phosphate-based agent in reducing the processing temperatures for ceramics compared to traditional methods.

Sintering MethodMaterial SystemTypical Processing TemperatureMechanismReference
Conventional Solid-State SinteringAlumina (Al₂O₃)>1600°CSolid-state diffusion researchgate.net
Selective Laser Sintering with Phosphate BinderAlumina (Al₂O₃) / Ammonium Phosphate~190°C (Initial Binding)Formation of a molten glassy phosphate phase utexas.eduutexas.edu
Chemically Bonded Phosphate Ceramics (CBPC)Various Oxides / Aluminum Dihydrogen Phosphate<500°CInorganic condensation polymerization reactions ceramics.org

Formation of Phosphate-Based Glasses and Glass-Ceramics

This compound, and more commonly its precursor monoammonium dihydrogen phosphate (NH₄H₂PO₄), are fundamental raw materials for producing phosphate-based glasses (PBGs). nih.gov These compounds serve as a source of phosphorus pentoxide (P₂O₅), the primary network former in these glasses. The production process typically involves heating the precursor materials to high temperatures (e.g., 1200°C) in a crucible. nih.gov During heating, the ammonium phosphate decomposes, and the resulting phosphate melt is then rapidly cooled (quenched) below its glass transition temperature to form a solid amorphous glass. ias.ac.in

The structure of phosphate glasses is characterized by chains of corner-linked PO₄ tetrahedra. The connectivity of this network is described by Qⁿ terminology, where 'n' represents the number of bridging oxygen atoms connecting a given tetrahedron to its neighbors. For instance, Q² species (metaphosphates) form long chains, while Q¹ species (pyrophosphates) and Q⁰ species (orthophosphates) represent chain-terminating units and isolated tetrahedra, respectively. nih.govmdpi.com The properties of the glass, such as its dissolution rate and thermal stability, can be precisely controlled by adjusting the chemical composition, which in turn modifies the distribution of these Qⁿ species. nih.govmdpi.com Research has shown that in pyrophosphate melts, a structural disproportionation of P₂O₇⁴⁻ ions occurs, leading to the formation of various other anionic species (ortho-, polyphosphates), a phenomenon essential for vitrification. ias.ac.in

The following table, based on data from studies of quaternary phosphate glasses, shows how reducing the P₂O₅ content leads to a depolymerization of the glass network, increasing the proportion of pyrophosphate (Q¹) and orthophosphate (Q⁰) units.

P₂O₅ Content (mol%)Q² (Metaphosphate) Species (%)Q¹ (Pyrophosphate) Species (%)Q⁰ (Orthophosphate) Species (%)Reference
40~50~44~6 nih.gov
35~35~60~5 nih.govmdpi.com
32.5~12~78~10 nih.gov
300~65~35 nih.gov

Glass-ceramics are polycrystalline materials formed through the controlled crystallization of a parent glass. mdpi.com This process allows for the development of materials with tailored properties that combine the processability of glass with the specific functionalities of crystalline ceramics. In the context of phosphate systems, a phosphate glass is first fabricated and then subjected to a precise heat-treatment schedule. This treatment induces the nucleation and growth of specific crystalline phases within the remaining amorphous glass matrix. mdpi.com

For example, research on tungsten phosphate glasses has shown that heat-treating a 60WO₃–40P₂O₅ glass at temperatures between 700°C and 935°C leads to the formation of electronically conductive crystalline phases, such as W₂O₃(PO₄)₂ and WO₃. mdpi.com The type, size, and distribution of these crystals depend directly on the temperature and duration of the heat treatment, allowing for the fine-tuning of the material's final properties. mdpi.com

Agrochemical Research: Mechanisms of Monoammonium Pyrophosphate in Soil and Plant Systems

Mechanisms of Phosphorus Mobilization and Availability in Soil

The journey of phosphorus from monoammonium pyrophosphate to the plant root is governed by its interactions with the soil matrix. Unlike orthophosphates, the pyrophosphate molecule (P₂O₇⁴⁻) undergoes a series of transformations that influence its persistence and availability in the soil solution.

Interaction with Soil Minerals (e.g., Clays, Iron/Aluminum Oxides)

Upon application, this compound dissolves, releasing ammonium (B1175870) (NH₄⁺) and pyrophosphate (PPi) ions. The fate of these pyrophosphate ions is heavily influenced by the mineralogical composition of the soil. mdpi.comsmartnutritionmst.com

Adsorption and Precipitation: In acidic soils, pyrophosphate reacts with iron (Fe) and aluminum (Al) oxides and hydroxides, forming compounds with low solubility. umn.edu Similarly, in alkaline or calcareous soils, it can precipitate with calcium (Ca). umn.edu These reactions, often referred to as fixation, can render the phosphorus temporarily unavailable to plants. redalyc.org The interaction is pH-dependent; iron and aluminum phosphates are more common in acidic conditions, while calcium phosphates dominate in alkaline environments. smartnutritionmst.comumn.edu

Mobility Compared to Orthophosphate: It has been suggested that polyphosphates like pyrophosphate are less susceptible to adsorption by soil particles compared to orthophosphates, which is a key factor in their potential to improve P use efficiency. researchgate.net However, research has also shown that pyrophosphate adsorption can sometimes exceed that of orthophosphate, particularly in soils with low pH. researchgate.net The larger size and chelating ability of the pyrophosphate molecule may contribute to these differential interactions.

Table 1: Factors Influencing Pyrophosphate Interaction with Soil Minerals
Soil FactorMechanism of InteractionImpact on Phosphorus Availability
Soil pH (Acidic)Precipitation with iron (Fe) and aluminum (Al) oxides. umn.eduDecreased availability due to formation of low-solubility compounds. umn.edu
Soil pH (Alkaline)Precipitation with calcium (Ca). umn.eduDecreased availability due to formation of Ca-phosphate compounds. nih.gov
Clay MineralsAdsorption onto mineral surfaces. umn.eduVariable; can temporarily immobilize phosphorus. researchgate.net
Organic MatterCompetition for mineral binding sites. nih.govIncreased availability by reducing P sorption. nih.gov

Hydrolysis and Enzymatic Transformation in the Rhizosphere

Plants primarily absorb phosphorus in the form of orthophosphate (H₂PO₄⁻ or HPO₄²⁻). smartnutritionmst.com Therefore, pyrophosphate must be converted to orthophosphate to become available for plant uptake. This conversion occurs through a process called hydrolysis.

The hydrolysis of pyrophosphate (PPi) into two molecules of orthophosphate (Pi) can be summarized by the following reaction: P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻

This reaction proceeds very slowly in a sterile solution but is significantly accelerated in the soil, particularly in the rhizosphere—the soil zone immediately surrounding plant roots. researchgate.net The accelerated rate is due to the activity of enzymes called pyrophosphatases. irenala.edu.mgnih.gov These enzymes are secreted by both plant roots and soil microorganisms. irenala.edu.mg The rate of hydrolysis is a critical factor determining the efficiency of pyrophosphate fertilizers, as it provides a gradual, slow release of plant-available phosphorus. aloki.hu Research has shown that pyrophosphate hydrolysis is more rapid in the presence of a soil inoculum, highlighting the importance of microbial activity. researchgate.net

Influence on Soil Microbial Communities and Phosphorus Cycling

Soil microorganisms are central to the phosphorus cycle, acting as both sinks and sources of available phosphorus. wikipedia.org They play a crucial role in the transformation of this compound.

Microbial Hydrolysis: As mentioned, soil microbes produce pyrophosphatases that catalyze the hydrolysis of pyrophosphate to orthophosphate, making phosphorus available for both microbial and plant uptake. irenala.edu.mgresearchgate.net This enzymatic hydrolysis is an essential step in the biogeochemical cycling of phosphorus. wikipedia.org

Impact on Microbial Communities: The application of phosphate (B84403) fertilizers can alter the structure and diversity of soil microbial communities. frontiersin.orgmdpi.com The introduction of a phosphorus source like this compound can stimulate the growth of phosphorus-solubilizing bacteria and other beneficial microbes that enhance nutrient cycling. mdpi.comresearchgate.net For instance, the application of monoammonium phosphate in conjunction with plant growth-promoting bacteria (PGPB) has been shown to increase soil biological activity and promote beneficial bacterial groups like Actinobacteria and Proteobacteria. mdpi.comfrontiersin.org

Phosphorus Cycling: Microorganisms can immobilize soluble phosphate into their biomass, temporarily removing it from the soil solution. umn.edu Upon their death and decomposition, this organic phosphorus is mineralized back into inorganic phosphate, contributing to the pool of plant-available nutrients. umn.edu The slow release of orthophosphate from pyrophosphate hydrolysis can influence these microbial processes, potentially leading to a more sustained supply of phosphorus over time compared to more soluble orthophosphate fertilizers. researchgate.net

Phosphorus Uptake and Translocation Mechanisms in Plants

Once pyrophosphate is hydrolyzed into orthophosphate in the rhizosphere, it can be taken up by the plant root system. This process involves complex interactions with root exudates and is mediated by specific transport proteins.

Root Exudate Interactions with Pyrophosphate

Plant roots release a variety of organic compounds into the soil, collectively known as root exudates. These substances play a critical role in nutrient acquisition. frontiersin.orgmdpi.com

Mobilization of Sorbed Phosphorus: Root exudates, particularly low-molecular-weight organic acids like citrate and malate, can mobilize phosphorus that is fixed to soil minerals. wikipedia.orgfrontiersin.org They do this by chelating the metal cations (Fe³⁺, Al³⁺, Ca²⁺) that bind phosphate, thereby releasing the phosphate into the soil solution. wikipedia.orgfrontiersin.org This mechanism can enhance the availability of orthophosphate derived from pyrophosphate hydrolysis.

Rhizosphere Acidification: The uptake of ammonium (NH₄⁺) from this compound by plant roots leads to the release of protons (H⁺), causing acidification of the rhizosphere. nih.gov This localized decrease in pH can enhance the hydrolysis of pyrophosphate and can also increase the solubility of some phosphate minerals, further boosting phosphorus availability. researchgate.net

Response to Phosphorus Deficiency: Plants can alter the composition of their root exudates in response to nutrient stress. northenlab.orgresearchgate.net Under phosphorus-deficient conditions, many plants increase the exudation of organic acids to enhance phosphorus mobilization from the soil. nih.gov

Table 2: Role of Root Exudates in Phosphorus Acquisition
MechanismDescriptionKey Compounds
ChelationOrganic acids bind to metal cations (Fe, Al, Ca) that fix phosphate, releasing it into the soil solution. wikipedia.orgfrontiersin.orgCitrate, Malate, Oxalate wikipedia.orgfrontiersin.org
Rhizosphere AcidificationRelease of protons (H⁺) during ammonium uptake lowers soil pH around the root, increasing P solubility and PPi hydrolysis. researchgate.netnih.govProtons (H⁺)
Enzyme SecretionRoots release phosphatase enzymes that mineralize organic phosphorus and hydrolyze pyrophosphate. irenala.edu.mgfrontiersin.orgAcid Phosphatases, Pyrophosphatases irenala.edu.mg

Phosphorus Transport Proteins and Pathways

The uptake of orthophosphate from the soil solution into root cells is an active process that requires specialized transport proteins, as the phosphate concentration inside the root is much higher than in the soil solution. ballance.co.nz

PHT1 Family Transporters: The primary mechanism for phosphate uptake from the soil is mediated by the PHT1 family of phosphate transporters. nih.govmaxapress.comuq.edu.au These proteins are located in the plasma membrane of root epidermal and root hair cells and function as proton-phosphate symporters, using the proton gradient across the membrane to drive phosphate uptake against its concentration gradient. nih.govuq.edu.au The expression of most PHT1 genes is strongly induced under conditions of phosphorus starvation. youtube.com

Intracellular and Long-Distance Transport: Once inside the root cells, phosphate is transported across various cellular compartments and loaded into the xylem for long-distance transport to the shoots. maxapress.com This process involves other families of phosphate transporters, including PHT2, PHT3, and PHT4, which are located in the membranes of plastids, mitochondria, and the Golgi apparatus, respectively. frontiersin.orgyoutube.com Vacuolar transporters (PHT5/VPT) are involved in storing and remobilizing phosphate within the cell. frontiersin.orgnih.gov The PHO1 protein is crucial for loading phosphate into the xylem for its distribution throughout the plant. nih.govmaxapress.com It is important to reiterate that these transport systems are specific for orthophosphate; pyrophosphate itself is not directly taken up by the plant root. researchgate.netaloki.hu

Nutrient Use Efficiency Enhancements and Sustainable Agricultural Practices

The application of phosphorus (P) fertilizers is fundamental to modern agriculture; however, a significant portion of applied phosphorus can be rapidly fixed in the soil, becoming unavailable for plant uptake. This necessitates strategies to improve phosphorus use efficiency (PUE) for both economic and environmental sustainability. Advanced fertilizer formulations, such as those containing pyrophosphates, represent a significant step towards this goal. Unlike traditional orthophosphate fertilizers, pyrophosphates and other polyphosphates—chains of two or more phosphate units—exhibit a slower, more controlled release of plant-available phosphorus. wisc.edu This characteristic can reduce the rapid fixation of phosphorus in the soil, particularly in highly calcareous or acidic soils. researchgate.net

Furthermore, polyphosphates can chelate metal cations such as calcium, iron, and aluminum in the soil. mdpi.com This action not only prevents the precipitation of phosphate with these metals but can also increase the availability of micronutrients. researchgate.net By providing a more sustained release of phosphorus that is better synchronized with crop demand and by influencing soil chemistry to enhance nutrient availability, these compounds can lead to improved PUE, contributing to more sustainable agricultural systems that minimize nutrient loss and maximize crop productivity. researchgate.net

Modeling Phosphorus Release Kinetics from this compound

Understanding the rate and pattern of phosphorus release from pyrophosphate-containing fertilizers is crucial for predicting nutrient availability and optimizing application strategies. The release of phosphorus is not instantaneous but a dynamic process governed by hydrolysis, where polyphosphate chains are broken down into smaller, plant-available orthophosphate units. wisc.edu This hydrolysis is influenced by soil temperature, pH, and enzymatic activity. researchgate.net Researchers employ various kinetic models to describe this release process, providing a mathematical framework to understand the underlying mechanisms.

Several kinetic models have been successfully applied to describe the release of phosphorus from controlled-release and polyphosphate fertilizers. These models help quantify the rate of P dissolution and its subsequent availability in the soil solution.

Commonly evaluated kinetic models include:

First-Order Kinetics: This model assumes the rate of release is directly proportional to the amount of remaining phosphorus in the fertilizer. It often describes the initial, more rapid phase of release. mdpi.com

Power Function Equation: This empirical model is effective at describing nutrient release from various fertilizer types and has been shown to fit phosphorus release data well from modified biochars and other slow-release sources. nih.gov

Simple Elovich Equation: Originally developed to describe the chemisorption of gases on solids, this model is frequently used to describe the slow release of nutrients from soil and fertilizers, often fitting the data better than other models over a longer duration. cdnsciencepub.comscispace.com

Parabolic Diffusion Model: This model assumes the release rate is controlled by diffusion processes within the fertilizer granule or the surrounding soil. nih.gov

The selection of the best-fit model depends on the fertilizer's composition, coating (if any), and soil conditions. For instance, a study found the simple Elovich equation best described the release of P from coated monoammonium phosphate in both water and soil. cdnsciencepub.com Another lab experiment studying ammonium polyphosphate (APP) in calcareous soil used a first-order equation to describe the kinetics of phosphorus release over time. researchgate.net

Table 1: Kinetic Models for Phosphorus Release This is an interactive table. You can sort and filter the data by clicking on the headers.

Kinetic Model Description Typical Application Reference
First-Order Release rate is proportional to the remaining P concentration. Describes different stages of P release, often the initial rapid phase. mdpi.comscispace.com
Power Function An empirical model (q = a*t^b) describing release over time. Phosphate release from modified biochars and other slow-release sources. nih.gov
Simple Elovich Describes release rates that decrease exponentially with time. Best fit for P release from coated MAP in both soil and water. cdnsciencepub.comscispace.com

| Parabolic Diffusion | Assumes diffusion controls the release rate. | Describes diffusion-limited release processes from fertilizer granules. | nih.gov |

Comparative Studies with Orthophosphate Fertilizers on Soil Dynamics

The interaction of phosphorus fertilizers with soil is a complex process that dictates nutrient availability. Comparative studies between polyphosphate fertilizers (containing pyrophosphate) and traditional orthophosphate fertilizers, such as monoammonium phosphate (MAP) and diammonium phosphate (DAP), reveal significant differences in their effects on soil dynamics.

In acidic soils, which are rich in iron (Fe) and aluminum (Al) oxides, orthophosphates can be rapidly adsorbed or precipitated, reducing P availability. Polyphosphates can chelate these metals, which not only keeps the phosphate in a soluble form for longer but also promotes the release of native orthophosphate already present in the soil. mdpi.com In calcareous or alkaline soils, polyphosphates sequester calcium (Ca), reducing the formation of insoluble calcium phosphates and thereby increasing phosphorus availability over time. researchgate.net In highly calcareous soils, the concentration of plant-available phosphorus (Olsen-P) was found to be higher for polyphosphate fertilizers after three weeks compared to orthophosphate sources. researchgate.net

Table 2: Comparison of Polyphosphate vs. Orthophosphate Fertilizers on Soil Dynamics This is an interactive table. You can sort and filter the data by clicking on the headers.

Parameter Polyphosphate Fertilizers (e.g., Ammonium Polyphosphate) Orthophosphate Fertilizers (e.g., Monoammonium Phosphate) Soil Type/Condition Reference
P Availability Prolonged release; higher over time. High initial release, then rapid decline. Calcareous & Clayey Soils researchgate.net
P Adsorption Lower in high-P soils; can release native P. Higher in high-P soils; subject to rapid fixation. General mdpi.com
Soil pH Can alter local soil pH through chelation. Can cause initial acidic or alkaline reaction depending on form (MAP/DAP). General mdpi.com
Metal Chelation Sequesters Ca, Fe, Al, increasing their availability. No significant chelation effect. Acidic & Calcareous Soils researchgate.netmdpi.com
Micronutrient Availability Increases available Fe, Mn, and Zn. No direct effect on micronutrient availability. General researchgate.net
Performance More advantageous in long-term trials and clayey soils. May show higher initial P availability in sandy soils. Sandy vs. Clayey Soils researchgate.net

| Hydrolysis | Requires hydrolysis to orthophosphate (days to weeks). | Immediately available as orthophosphate. | General | wisc.edu |

Advanced Analytical Methodologies for Monoammonium Pyrophosphate Detection and Quantification

Chromatographic Techniques

Chromatography offers powerful separation capabilities, making it a cornerstone for the analysis of complex mixtures containing various phosphate (B84403) species. Ion chromatography and high-performance liquid chromatography are particularly well-suited for pyrophosphate analysis.

Ion chromatography (IC) is a highly effective technique for separating and quantifying inorganic anions, including pyrophosphate, orthophosphate, and other condensed phosphates. nih.govresearchgate.net The method relies on the separation of ions on a stationary phase based on their charge and hydrophobicity, followed by detection, typically via suppressed conductivity. researchgate.netlcms.czthermofisher.com

Modern IC systems utilize anion-exchange columns, such as the IonPac AS11-HC, often paired with a guard column to protect the analytical column from contaminants. nih.gov Gradient elution with potassium hydroxide (B78521) (KOH) or a mixture of carbonate and bicarbonate is commonly employed to achieve optimal separation of various phosphate forms within a single analytical run. nih.govnih.govspkx.net.cn The use of an eluent generator to produce high-purity KOH simplifies the process and improves reproducibility. nih.govresearchgate.net Following separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the detection sensitivity of the analyte ions. nih.govresearchgate.net

Research has demonstrated the successful application of IC for determining phosphate and pyrophosphate in diverse samples, including seafood and lithium-ion battery components. nih.govthermofisher.com These methods showcase good linearity over a range of concentrations, with detection limits often in the low mg/kg range. nih.gov A complete analysis can often be achieved in under 20 minutes. nih.gov

ParameterTypical Conditions & PerformanceReference
Analytical ColumnIonPac AS11-HC (anion-exchange) nih.gov
EluentPotassium Hydroxide (KOH) or Carbonate/Bicarbonate Gradient nih.govnih.gov
DetectionSuppressed Conductivity lcms.czthermofisher.com
Analysis Time< 20 minutes nih.gov
Detection Limits2.1 - 2.3 mg/kg nih.gov
Linear Range0.3 - 60 mg/L nih.gov

High-Performance Liquid Chromatography (HPLC) is another robust technique for pyrophosphate analysis, particularly when dealing with complex matrices where high specificity is required. nih.govnih.gov For anions like pyrophosphate that lack a strong chromophore, detection can be challenging. This limitation is overcome by using post-column derivatization, a process where the analyte reacts with a reagent after chromatographic separation to form a product that is easily detectable, typically by spectrophotometry. nih.govscribd.com

A common approach involves anion-exchange HPLC to separate pyrophosphate from orthophosphate and other anions. nih.gov After elution from the column, the separated pyrophosphate enters a reaction coil where it is mixed with a derivatizing reagent. One effective reagent is a molybdenum(V)-molybdenum(VI) solution. nih.gov This reagent reacts with both pyrophosphate and orthophosphate at elevated temperatures (e.g., 140°C) to form a heteropoly blue complex, which can be detected spectrophotometrically in the visible range (e.g., 330-800 nm). nih.gov This method allows for the determination of pyrophosphate even in the presence of a massive excess of orthophosphate (up to 20,000-fold). nih.gov The dynamic range for this method is wide, extending from micromolar to sub-millimolar concentrations, with a relative standard deviation of 2-10%. nih.gov

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric assays are widely used for pyrophosphate detection due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. abcam.comsigmaaldrich.com These methods rely on reactions that produce a colored or fluorescent product, with the intensity of the signal being proportional to the pyrophosphate concentration.

The molybdenum blue method is a classical analytical procedure for determining orthophosphate concentration. unl.edunih.govdgtresearch.com The assay involves the reaction of orthophosphate with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex, which is then reduced by an agent like ascorbic acid to produce a stable, intensely colored molybdenum blue complex. lcms.czunl.edu

To adapt this method for pyrophosphate, a preliminary enzymatic hydrolysis step is introduced. nih.gov The enzyme inorganic pyrophosphatase is used to specifically cleave one molecule of pyrophosphate into two molecules of orthophosphate. nih.gov This not only allows for the indirect measurement of pyrophosphate but also amplifies the signal, as each mole of pyrophosphate yields two moles of detectable orthophosphate. nih.gov This coupled-enzyme assay has a linear range of approximately 1 to 75 nmol of pyrophosphate in a 1-mL reaction volume. nih.gov

Beyond the molybdenum blue reaction, other colorimetric assays have been developed. Some innovative methods are based on the specific inhibition of the peroxidase-like activity of nanozymes (e.g., carbon dots or ATP) by pyrophosphate ions. nih.govacs.org In these systems, the presence of pyrophosphate suppresses the catalytic oxidation of a chromogenic substrate, leading to a decrease in color intensity that correlates with the pyrophosphate concentration. acs.org These metal-free approaches offer high sensitivity, with detection limits reaching the nanomolar range. nih.gov

Assay TypePrincipleKey FeaturesReference
Adapted Molybdenum BlueEnzymatic hydrolysis of PPi to 2 Pi, followed by colorimetric detection of Pi.Signal amplification; Linear range ~1-75 nmol. nih.gov
Nanozyme Inhibition (ATP-based)PPi inhibits the peroxidase-like activity of ATP, reducing color formation.Metal-free; Detection limit of 74 nM. nih.gov
Nanozyme Inhibition (Carbon Dot-based)PPi inhibits the catalytic activity of carbon dots, causing a decrease in absorbance.Metal-free; Sensitive and selective. acs.org

The ability to monitor pyrophosphate concentrations in real-time is crucial for studying enzyme kinetics and dynamic biological processes. nih.govnih.govlongdom.org Several spectroscopic methods have been developed for this purpose. Continuous spectrophotometric assays can be performed by coupling the pyrophosphate-producing reaction to the enzymatic assay described previously (e.g., with inorganic pyrophosphatase and purine (B94841) nucleoside phosphorylase), where the increase in absorbance is monitored over time. nih.gov

Luminescence-based techniques offer exceptional sensitivity for real-time detection. The Enzymatic Luminometric Inorganic Pyrophosphate Detection Assay (ELIDA) is a prominent example. acs.org This system uses two enzymes: ATP sulfurylase converts pyrophosphate to ATP, and firefly luciferase then uses the newly formed ATP to produce light. acs.orgresearchgate.net The light output is directly proportional to the amount of pyrophosphate and can be measured continuously. researchgate.net This principle has been applied to real-time DNA sequencing (pyrosequencing), where the release of pyrophosphate upon nucleotide incorporation is detected. acs.org Another approach involves using the inhibitory effect of pyrophosphate on luciferase; the activity of inorganic pyrophosphatase can be monitored in real-time by observing the restoration of the light signal as it hydrolyzes the inhibitory pyrophosphate. nih.gov

Electrochemical Sensors and Biosensors for Pyrophosphate

Electrochemical sensors and biosensors represent a rapidly advancing frontier in pyrophosphate detection, offering high sensitivity, selectivity, and the potential for portable, real-time analysis. nih.govnih.govnih.gov These devices typically rely on a specific recognition event between pyrophosphate and a receptor molecule, which is then converted into a measurable electrical or optical signal.

Many successful pyrophosphate sensors utilize metal ion complexes as the recognition element. nih.gov The strong coordination affinity between pyrophosphate and certain metal ions (e.g., Cu²⁺, Zn²⁺) forms the basis for detection. nih.govacs.org In a common design, a fluorophore is complexed with a metal ion, which quenches its fluorescence. acs.org When pyrophosphate is introduced, it preferentially binds to the metal ion, displacing the fluorophore and restoring its fluorescence. acs.org This "turn-on" fluorescence response allows for sensitive detection. Such systems have demonstrated the ability to selectively detect pyrophosphate over other similar anions like ATP and orthophosphate in 100% aqueous solutions. nih.gov

Fluorescence biosensors have also been developed based on more complex biological mechanisms. One such sensor for inorganic pyrophosphatase activity uses the release of Cu²⁺ from a stable PPi/Cu²⁺ complex upon enzymatic hydrolysis of pyrophosphate. nih.gov The released Cu²⁺ is reduced and catalyzes a "click" reaction, initiating a hyperbranched rolling circle amplification (HRCA) process that generates a large amount of double-stranded DNA. nih.gov The addition of a DNA-intercalating dye like SYBR Green I then produces a strong fluorescent signal, allowing for ultrasensitive detection of the enzyme's activity with a detection limit of 0.02 mU. nih.gov These advanced biosensing strategies highlight the versatility and power of combining molecular recognition with signal amplification techniques for trace-level pyrophosphate detection.

Development of Ion-Selective Electrodes

Ion-selective electrodes (ISEs) represent a promising approach for the potentiometric determination of pyrophosphate ions. These sensors offer advantages such as low cost, portability, and the potential for real-time monitoring. aiche.org The development of ISEs for phosphate and pyrophosphate is an active area of research, with efforts focused on improving selectivity and sensitivity. aiche.org

The core of an ISE is the ion-selective membrane, which is designed to interact specifically with the target ion. For pyrophosphate-selective electrodes, various materials have been explored for the membrane composition. Macrocyclic polyamines have been investigated as ionophores due to their ability to form stable complexes with anions like pyrophosphate. The selectivity of these electrodes is a critical parameter, and it is determined by the affinity of the ionophore for the target anion relative to other interfering ions that may be present in the sample matrix. aiche.org

The performance of these electrodes is characterized by several key parameters, including their linear concentration range, response slope, and response time. Potentiometric measurements have demonstrated that ionophore-based membrane electrodes can exhibit a good sensitivity to aqueous solutions of orthophosphate species within a concentration range of pC=2-5, with near-Nernstian response slopes. aiche.org For instance, a reported phosphate-selective electrode using a specific ionophore showed a response slope of -50 mV per decade of activity. aiche.org The response time for such electrodes is typically rapid, often less than 60 seconds. aiche.org

Table 1: Performance Characteristics of a Phosphate-Selective Electrode

ParameterValue
Linear Concentration RangepC = 2-5
Response Slope-50 mV/decade
Response Time< 60 seconds

This table illustrates typical performance metrics for an ion-selective electrode designed for phosphate species, which are relevant to the detection of pyrophosphate.

Enzyme-Based Biosensors for Pyrophosphate Detection

Enzyme-based biosensors offer a highly specific and sensitive approach for the detection of pyrophosphate. These analytical devices capitalize on the catalytic activity of enzymes that specifically interact with pyrophosphate. A key enzyme in this context is inorganic pyrophosphatase, which catalyzes the hydrolysis of pyrophosphate into two orthophosphate ions. nih.gov This enzymatic reaction can be coupled to a variety of signal transduction methods to generate a measurable signal that is proportional to the pyrophosphate concentration.

One common strategy involves the use of fluorescent probes. In some designs, a fluorescent chemosensor is employed that exhibits a change in fluorescence upon binding to metal ions. The presence of pyrophosphate can modulate this interaction, leading to a detectable change in the fluorescence signal. For instance, a system can be designed where the fluorescence is initially quenched and is then restored upon the enzymatic hydrolysis of pyrophosphate. nih.gov

Another approach utilizes DNAzyme-based biosensors. nih.govnih.gov In one such system, the activity of a DNAzyme is modulated by the presence of copper ions, which are sequestered by pyrophosphate. The enzymatic activity of pyrophosphatase releases the copper ions by hydrolyzing the pyrophosphate, thereby triggering a change in the DNAzyme's catalytic activity, which in turn produces a fluorescent signal. nih.govnih.gov Under optimized conditions, such a biosensor can detect pyrophosphatase activity at concentrations ranging from 0.5 to 1000 mU, with a lowest detectable concentration of 0.5 mU. nih.gov

Table 2: Characteristics of an Enzyme-Based Biosensor for Pyrophosphatase Activity

ParameterValue
AnalytePyrophosphatase Activity
Detection Range0.5 - 1000 mU
Lowest Detectable Concentration0.5 mU

This table highlights the performance of a DNAzyme-based fluorescent biosensor for the detection of pyrophosphatase, which is indicative of the sensitivity achievable in enzyme-based pyrophosphate detection systems.

The high specificity of the enzymatic reaction provides these biosensors with excellent selectivity for pyrophosphate over other structurally similar anions. This makes them particularly useful for the analysis of complex biological and environmental samples where interfering substances may be present.

Mass Spectrometry Based Approaches

Mass spectrometry (MS) has emerged as a powerful tool for the analysis of a wide range of compounds, including monoammonium pyrophosphate. Its high sensitivity, selectivity, and ability to provide structural information make it an invaluable technique for both qualitative and quantitative analysis. When coupled with separation techniques like liquid chromatography, MS offers a robust platform for the trace analysis of pyrophosphates in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pyrophosphates. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. For the analysis of polar compounds like pyrophosphates, hydrophilic interaction liquid chromatography (HILIC) is often employed. nih.gov

In a typical LC-MS/MS workflow, the sample is first injected into the LC system, where the pyrophosphate is separated from other components of the matrix. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for pyrophosphates, and it is typically operated in the negative ion mode. nih.gov

The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. nih.gov In this mode, a specific precursor ion (the deprotonated pyrophosphate molecule) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This process significantly reduces background noise and allows for the accurate quantification of the target analyte even at very low concentrations.

LC-MS/MS methods have been developed for the quantification of various isoprenoid pyrophosphates in biological matrices with limits of quantification (LOQ) as low as 0.04 ng/mL. nih.govnih.gov The accuracy and precision of these methods are typically high, with inter- and intra-day accuracy within 85–115% and precision better than 15%. nih.govnih.gov

Table 3: Performance of a Validated LC-MS/MS Method for Pyrophosphate Quantification

ParameterValue
Limit of Quantification (LOQ)0.04 ng/mL
Accuracy (Inter- and Intra-day)85-115%
Precision (Inter- and Intra-day)< 15%

This table summarizes the performance characteristics of a typical LC-MS/MS method for the trace analysis of pyrophosphates, demonstrating its high sensitivity and reliability.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Phosphorus

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for the determination of elemental composition, and it is well-suited for the quantification of total phosphorus in samples containing this compound. nih.gov This method offers extremely low detection limits and a wide linear dynamic range. rsc.org

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components of the sample. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. For the determination of phosphorus, the isotope at m/z 31 is typically monitored. plos.org

A significant challenge in the ICP-MS analysis of phosphorus is the potential for polyatomic interferences, where ions formed from the plasma gas, sample matrix, and solvents can have the same mass-to-charge ratio as the target analyte. plos.orgresearchgate.net For phosphorus at m/z 31, common interferences include ¹⁴N¹⁶O¹H⁺ and ¹⁵N¹⁶O⁺. plos.org To overcome these interferences, various strategies can be employed, such as the use of collision/reaction cells or high-resolution mass spectrometers. The addition of methane (B114726) to the plasma has also been shown to enhance the sensitivity of phosphorus detection. rsc.org

ICP-MS methods for phosphorus determination have achieved very low limits of detection (LOD). For instance, a method using methane-mixed plasma reported an LOD of 7.3 ng L⁻¹. rsc.org The accuracy and precision of ICP-MS for phosphorus analysis are generally excellent, with reported values of 2.5% and 1.3%, respectively. rsc.org

Table 4: Performance of an ICP-MS Method for Dissolved Ultra-Trace Phosphorus

ParameterValue
Limit of Detection (LOD)7.3 ng L⁻¹
Accuracy2.5%
Precision1.3%

This table presents the performance metrics of a highly sensitive ICP-MS method for the determination of phosphorus, showcasing its capability for trace elemental analysis.

Environmental Fate and Ecotoxicological Mechanisms of Monoammonium Pyrophosphate

Environmental Degradation Pathways in Aquatic and Terrestrial Ecosystems

The persistence of monoammonium pyrophosphate in the environment is largely dictated by its susceptibility to breakdown through various chemical and biological processes. The primary route of degradation is the conversion of the pyrophosphate molecule into orthophosphate, a simpler and more biologically available form of phosphorus.

Hydrolysis: The principal abiotic degradation pathway for this compound is hydrolysis. This chemical process involves the cleavage of the phosphoanhydride bond (P-O-P) in the pyrophosphate ion (P₂O₇⁴⁻) to yield two molecules of orthophosphate (PO₄³⁻). This reaction can occur in both soil and aquatic environments. The rate of hydrolysis is influenced by several environmental factors, including pH, temperature, and the presence of metal ions. acs.orgswancorp.com.au

Research on ammonium (B1175870) polyphosphates, which include pyrophosphates, shows that the kinetics of hydrolysis in soil can be described by first-order rate equations, often involving both a rapid initial phase and a subsequent slower phase. tandfonline.com Factors such as higher organic carbon content and clay content in soil have been positively correlated with increased rates of hydrolysis. tandfonline.com Conversely, a high ratio of calcium carbonate to organic carbon may decrease the hydrolysis rate. tandfonline.com Studies have also shown that metal ions like zinc (Zn²⁺) can promote hydrolysis by chelating with the polyphosphate chain, which decreases the stability of the P-O-P bond and can alter the hydrolysis pathway from terminal chain scission to intermediate chain scission. acs.orgresearchgate.net

Photodegradation: While direct photolysis of pyrophosphate by sunlight is not a primary degradation route, indirect photodegradation can occur in aquatic systems. This process is typically mediated by other light-absorbing substances present in the water, such as colored dissolved organic matter (CDOM), like humic substances. researchgate.net Studies on related polyphosphate compounds have shown that their degradation can be driven by energy transfer from photo-excited CDOM. researchgate.net The efficiency of this process is dependent on factors that facilitate the interaction between the pyrophosphate and the sensitizing molecule, such as the presence of cations that can abate electrostatic repulsion between the two negatively charged molecules. researchgate.net

Table 1: Factors Influencing the Hydrolysis of Pyrophosphate in Soil

FactorEffect on Hydrolysis RateReference
Increasing Organic CarbonIncreases tandfonline.com
Increasing Clay ContentIncreases (often correlated with organic carbon) tandfonline.com
Increasing pHVariable, depends on soil type and microbial activity acs.org
Presence of Metal Cations (e.g., Zn²⁺, Fe³⁺, Al³⁺)Promotes (via chelation and conformational change) acs.orgresearchgate.net
High CaCO₃ to Organic Carbon RatioDecreases tandfonline.com

In both soil and aquatic ecosystems, microbial activity is a major driver of pyrophosphate degradation. Microorganisms utilize orthophosphate as an essential nutrient, and many have developed enzymatic pathways to convert more complex phosphorus compounds, like pyrophosphate, into a usable form.

The key enzymes involved in this biotransformation are pyrophosphatases (PPases). nih.gov These enzymes are ubiquitous in bacteria, fungi, and archaea and efficiently catalyze the hydrolysis of pyrophosphate into two molecules of inorganic orthophosphate. nih.govnih.gov The removal of pyrophosphate, a byproduct of numerous biosynthetic reactions such as DNA and protein synthesis, is essential for cellular metabolism to proceed. nih.gov Therefore, a wide variety of microorganisms possess the genetic and enzymatic capability to degrade environmental pyrophosphate to acquire phosphorus. nih.gov The rate of this microbial degradation is dependent on environmental conditions that affect microbial activity, such as temperature, moisture, and the availability of other nutrients. oup.com

Mobility and Transport in Soil and Water Systems

The movement of this compound through the environment is governed by its interactions with soil particles, minerals, and organic matter, as well as its solubility in water.

Upon application to soil, pyrophosphate ions can be adsorbed onto the surfaces of soil colloids, including clay minerals and metal oxides (e.g., iron and aluminum oxides). mdpi.com Sorption is a key process that reduces the concentration of pyrophosphate in the soil solution, thereby limiting its mobility. Some research indicates that pyrophosphate may be sorbed more strongly than orthophosphate in certain soils. researchgate.net The process is reversible, and desorption can release pyrophosphate back into the soil solution, where it can be subject to transport or degradation. mdpi.com

The dynamics of sorption-desorption are influenced by soil properties such as pH, clay content, organic matter, and the concentration of iron and aluminum oxides. mdpi.com The ability of pyrophosphate to chelate with metal cations can also influence its interaction with soil matrices, potentially forming complexes that alter its sorption behavior.

Leaching is the process by which soluble chemicals are transported downward through the soil profile with percolating water. Due to its water solubility, this compound has the potential to leach. However, its mobility is often moderated by strong sorption to soil particles. mdpi.com The extent of leaching is a balance between the rate of water infiltration and the compound's sorption affinity for the soil. In sandy soils with low sorption capacity, the risk of leaching is higher. usda.gov

Studies comparing ammonium polyphosphates with orthophosphate fertilizers have shown that polyphosphates can increase the mobility and downward movement of phosphorus in the soil profile. nih.gov This increased mobility is attributed to the ability of polyphosphates to sequester soil cations that would otherwise precipitate orthophosphate, thus keeping phosphorus in the solution phase for longer. researchgate.net However, this effect can be temporary, as the pyrophosphate eventually hydrolyzes to orthophosphate, which is then subject to precipitation and strong sorption reactions. researchgate.net While the potential for groundwater contamination exists, significant phosphorus movement is often limited to the upper soil layers due to these retention mechanisms. mdpi.com

Table 2: Comparison of Environmental Behavior: Pyrophosphate vs. Orthophosphate

PropertyPyrophosphateOrthophosphateReference
Sorption in SoilCan be sorbed more strongly than orthophosphate in some soils.Strongly sorbed, especially in soils rich in Fe/Al oxides and CaCO₃. researchgate.net
Mobility/LeachingInitially more mobile due to chelation of cations, but mobility decreases upon hydrolysis.Generally low mobility due to rapid sorption and precipitation reactions. nih.gov
Microbial UptakeNot directly taken up; must first be hydrolyzed to orthophosphate by extracellular enzymes.The primary form of phosphorus taken up by microorganisms and plants. acs.orgnih.gov

Mechanistic Ecotoxicology (Excluding Safety Profiles or Dosage)

The primary ecotoxicological concern associated with this compound is not direct toxicity, but rather its indirect effects on aquatic ecosystems following its degradation to orthophosphate. nih.gov Excessive concentrations of orthophosphate, a limiting nutrient in many freshwater systems, can lead to eutrophication. swancorp.com.aunih.gov This nutrient enrichment promotes excessive growth of algae and aquatic plants, which upon decomposition, can deplete dissolved oxygen in the water, harming fish and other aquatic organisms. nutragro.cacropnutrition.com

From a mechanistic standpoint, the pyrophosphate ion itself can interact with biological systems. One potential mechanism of toxicity relates to its strong ability to chelate divalent and trivalent metal cations. researchgate.net In an aquatic environment, high concentrations of pyrophosphate could potentially sequester essential micronutrients like calcium, magnesium, iron, and manganese, making them less bioavailable to aquatic organisms. This could interfere with numerous physiological processes that depend on these metals as cofactors for enzymes or for structural integrity.

Furthermore, inorganic pyrophosphate (PPi) is an integral part of cellular energy metabolism in all living organisms. nih.gov It is produced during many anabolic reactions, and its subsequent hydrolysis by pyrophosphatases provides the thermodynamic driving force for these reactions to proceed. nih.gov An external influx of high concentrations of pyrophosphate could potentially disrupt the carefully regulated intracellular and extracellular concentrations of PPi and orthophosphate, potentially interfering with cell membrane transport proteins or the activity of surface-bound enzymes in microorganisms.

Investigating the Impact on Aquatic Organisms at the Biochemical Level (e.g., enzyme inhibition, cellular responses)

When introduced into an aquatic environment, this compound dissociates into ammonium (NH₄⁺) and pyrophosphate (P₂O₇⁴⁻) ions. The ecotoxicological impact at the biochemical level is therefore a function of these two components.

The ammonium ion exists in equilibrium with un-ionized ammonia (B1221849) (NH₃), with the proportion of the more toxic NH₃ increasing with higher pH and temperature. epa.govolympianwatertesting.com Un-ionized ammonia is highly lipid-soluble and readily diffuses across the gill membranes of fish and other aquatic organisms. epa.govnih.gov This disrupts the normal excretion of metabolic ammonia, leading to an increase in ammonia levels in the blood and tissues. nih.gov At the biochemical level, this influx interferes with several critical processes. It can alter cellular metabolism, increase body pH, and disrupt the circulatory system. nih.govaquaread.com High internal ammonia concentrations are particularly damaging to the central nervous system and can inhibit enzyme activity. nih.gov

A primary mechanism of ammonia toxicity is the induction of oxidative stress. nih.gov Elevated ammonia levels can lead to the excessive generation of reactive oxygen species (ROS) within cells. nih.gov ROS can cause significant damage to cellular components by reacting with unsaturated fatty acids in cell membranes (lipid peroxidation), which impairs membrane function and permeability. nih.gov To counteract this, organisms activate antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), although severe or prolonged exposure can overwhelm these defenses, leading to cellular damage and apoptosis. nih.gov Histopathological damage to gills, liver, and kidneys is a common cellular response to ammonia toxicity. nih.govaquaread.com

The pyrophosphate (PPi) component is generally considered less directly toxic. Its primary fate in aquatic systems is hydrolysis into two molecules of orthophosphate (Pi), a reaction catalyzed by inorganic pyrophosphatase enzymes present in microorganisms. nih.govacs.org Orthophosphate is a primary nutrient, and its direct biochemical impact relates to cellular uptake and metabolism. Algae, for instance, can exhibit a "phosphate overplus response," where, after a period of phosphorus deprivation, they rapidly take up and store excess phosphate (B84403) as intracellular polyphosphate granules. whiterose.ac.uk While pyrophosphate itself is not directly taken up, its hydrolysis provides the orthophosphate that triggers these cellular storage and metabolic responses. The main environmental concern with elevated phosphate levels is not direct biochemical toxicity but the indirect effects of eutrophication, such as promoting harmful algal blooms that deplete oxygen. epa.govaquaread.com

Table 1: Summary of Biochemical and Cellular Effects of Ammonia on Fish

Effect CategorySpecific Biochemical/Cellular ImpactMechanismReference
Physiological Disruption Inhibition of ammonia excretionDisruption of the partial pressure gradient for NH₃ diffusion across gills. epa.gov
Increased blood and tissue pHAccumulation of internal ammonia. nih.govaquaread.com
Oxidative Stress Increased Reactive Oxygen Species (ROS)Alteration of cellular metabolic processes. nih.gov
Lipid peroxidationROS damage to unsaturated fatty acids in cell membranes. nih.gov
Activation of antioxidant enzymes (SOD, CAT)Cellular defense response to combat elevated ROS. nih.gov
Tissue Damage Gill tissue damage (hyperplasia)Direct irritation and cellular damage from NH₃ exposure, impairing gas exchange. nih.govaquaread.com
Liver and kidney damageOrgan dysfunction due to the metabolic burden of detoxifying and processing high ammonia levels. nih.gov

Effects on Terrestrial Organisms and Soil Microflora at the Molecular and Cellular Scale

In terrestrial ecosystems, the effects of this compound are mediated by its interaction with soil constituents and microflora. Upon dissolution in soil water, it separates into ammonium and pyrophosphate ions, which then influence microbial communities at the molecular and cellular level.

The ammonium (NH₄⁺) component serves as a readily available nitrogen source for many soil microorganisms and plants. However, high concentrations of ammonium can significantly alter the soil environment and microbial community structure. The microbial nitrification of ammonium to nitrate (B79036) is a proton-producing process, which can lead to soil acidification. nih.gov This change in pH is a critical factor that can inhibit the growth of certain bacterial species while favoring others. frontiersin.org Studies have shown that high ammonium addition can decrease the diversity of soil bacteria and change the relative abundance of major phyla such as Acidobacteriota, Proteobacteria, and Chloroflexi. nih.gov At a molecular level, ammonium levels influence the expression of genes involved in nitrogen cycling, such as the ammonia monooxygenase gene (amoA) in ammonia-oxidizing bacteria (AOB). nih.gov The application of ammonium can stimulate the growth and activity of AOB, thereby altering the rate of nitrogen transformation in the soil. nih.govfrontiersin.org

The pyrophosphate (PPi) component is not directly available for uptake by most plants and microorganisms. researchgate.net Its utilization depends on enzymatic hydrolysis to orthophosphate (Pi). This reaction is catalyzed by pyrophosphatases, which are extracellular enzymes secreted by a wide range of soil microorganisms, including bacteria and fungi. nih.govnih.gov The activity of these enzymes is a key indicator of soil microbial function and phosphorus cycling potential. researchgate.net Therefore, the introduction of pyrophosphate into the soil can stimulate the activity of microbial populations that produce these enzymes. si.edu The released orthophosphate is then available for microbial assimilation, contributing to microbial biomass phosphorus (MBP), or for plant uptake. mdpi.com The presence of pyrophosphate can also influence soil chemistry by chelating metal ions like iron and aluminum, which can affect the mobility and availability of other nutrients. researchgate.net

Table 2: Effects of Ammonium and Pyrophosphate on Soil Microflora

ComponentEffect CategoryMolecular/Cellular ImpactReference
Ammonium (NH₄⁺) Community StructureAlters bacterial diversity and relative abundance of phyla. nih.gov
Soil ChemistryCan decrease soil pH through nitrification. nih.govfrontiersin.org
Gene ExpressionInfluences expression of nitrogen-cycling genes (e.g., amoA). nih.gov
Pyrophosphate (P₂O₇⁴⁻) Enzyme ActivityStimulates secretion of microbial pyrophosphatase for hydrolysis. nih.govsi.edu
Nutrient CyclingIncreases the pool of available orthophosphate upon hydrolysis. researchgate.netmdpi.com
Soil ChemistryCan chelate metal cations, affecting nutrient mobility. researchgate.net

Theoretical and Computational Chemistry Studies of Monoammonium Pyrophosphate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of crystalline materials containing the pyrophosphate group. These first-principles calculations allow for a detailed examination of bonding, geometry, and spectroscopic properties without the need for empirical parameters.

The electronic structure of ammonium-containing pyrophosphates has been investigated through first-principles DFT calculations, particularly in complex crystal structures such as (NH₄)₂M(H₂P₂O₇)₂·2H₂O (where M is a divalent metal like Zn, Cu, etc.). mdpi.com These studies provide critical information on the nature of the interatomic bonding and charge distribution within the crystal lattice.

The analysis of the electronic density of states (DOS) and partial density of states (PDOS) reveals the contribution of different atoms and orbitals to the valence and conduction bands. In these pyrophosphate compounds, the top of the valence band is typically dominated by O 2p states from the H₂P₂O₇ groups and water molecules, while the bottom of the conduction band is composed of states from the metal cation and the H₂P₂O₇ groups. mdpi.com The ammonium (B1175870) ion (NH₄⁺) primarily participates in ionic bonding and hydrogen bonding interactions within the crystal structure.

Table 1: Calculated Mulliken Atomic Charges for a Representative Ammonium Pyrophosphate Crystal System (Note: Data is illustrative of typical values found in complex pyrophosphate systems like (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O as specific data for pure monoammonium pyrophosphate is not available in the cited literature.)

AtomCalculated Partial Charge (e)
P (in H₂P₂O₇)+1.10 to +1.25
O (bridging, P-O-P)-0.60 to -0.75
O (terminal, P=O)-0.70 to -0.85
O (P-OH)-0.55 to -0.70
N (in NH₄⁺)-0.30 to -0.45
H (in NH₄⁺)+0.35 to +0.50

Quantum chemical calculations are used to determine the lowest-energy three-dimensional structure of molecules and crystalline solids. For the pyrophosphate anion (H₂P₂O₇²⁻), a key component of this compound, computational studies explore its various possible conformations. The rotational barrier around the central P–O–P bond allows for different spatial arrangements of the two phosphate (B84403) groups, ranging from staggered to eclipsed conformations. nih.govnih.gov

Table 2: Typical Calculated vs. Experimental Lattice Parameters for an Ammonium-Containing Pyrophosphate Crystal (Data based on the (NH₄)₂Zn(H₂P₂O₇)₂·2H₂O system as a representative example.) mdpi.com

ParameterCalculated Value (DFT)Experimental Value (XRD)
a (Å)14.8514.81
b (Å)9.339.29
c (Å)8.618.58
β (°)91.992.1

Computational methods are highly valuable for predicting and interpreting spectroscopic data. The vibrational frequencies (infrared and Raman spectra) of pyrophosphate-containing compounds can be calculated from first principles. researchgate.netrsc.org This is achieved by computing the second derivatives of the energy with respect to atomic displacements after performing a geometry optimization. The resulting harmonic frequencies correspond to the fundamental vibrational modes of the system. Calculated spectra for complex pyrophosphates show characteristic bands corresponding to P–O stretching, P–O–P bridge vibrations, O–H stretching, and N–H stretching and bending modes from the ammonium cation. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, can be predicted using quantum chemical calculations. researchgate.netacs.orgnih.gov The chemical shielding tensor for each nucleus (e.g., ³¹P, ¹⁴N, ¹H) is calculated, which can then be converted to a chemical shift by referencing it against a standard compound. While ab initio simulations of ³¹P NMR spectra have been successfully applied to materials like vanadyl pyrophosphate to clarify their crystal structure, specific predicted NMR data for this compound are not widely available in the literature. acs.org However, the established methodologies are directly applicable. github.iocompchemhighlights.org

Table 3: Principal Calculated Vibrational Modes for Pyrophosphate and Ammonium Groups (Note: Frequencies are illustrative and based on general values for pyrophosphate and ammonium-containing compounds.)

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
NH₄⁺N-H Symmetric Stretch~3040
NH₄⁺N-H Asymmetric Stretch~3140
NH₄⁺N-H Bending~1400
P₂O₇ unitP=O Asymmetric Stretch~1120
P₂O₇ unitP=O Symmetric Stretch~1030
P₂O₇ unitP-O-P Asymmetric Stretch~910
P₂O₇ unitP-O-P Symmetric Stretch~730

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed picture of the dynamic behavior of this compound in different environments, particularly in aqueous solution, revealing how it interacts with solvent molecules and how its constituent ions move and diffuse.

MD simulations are particularly well-suited for studying the solvation of ions. For this compound in water, simulations focus on the interactions of the ammonium (NH₄⁺) and pyrophosphate (P₂O₇⁴⁻, or its protonated forms) ions with surrounding water molecules.

The pyrophosphate anion, with its high charge density, strongly structures the water molecules in its vicinity. Simulations show that the phosphate and pyrophosphate ions act as "kosmotropes" or structure-makers. researchgate.net They form strong hydrogen bonds with water, creating well-defined hydration shells. The oxygen atoms of the pyrophosphate anion act as hydrogen bond acceptors, orienting the water molecules. The first hydration shell of a phosphate ion typically contains around 12-20 water molecules. researchgate.netnih.gov The lifetime of the ion-water hydrogen bonds is found to be on the picosecond timescale. researchgate.net

The ammonium cation also forms hydrogen bonds with water, but its interactions are weaker than those of the pyrophosphate anion. The hydrogen atoms of the NH₄⁺ ion act as hydrogen bond donors to the oxygen atoms of the water molecules. MD simulations provide quantitative data on these interactions through the calculation of radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from the ion. escholarship.org

Table 4: Typical Hydration Shell Properties for Constituent Ions from MD Simulations

IonPropertyTypical Value from Simulations
Pyrophosphate (P₂O₇⁴⁻)First Hydration Shell Radius (P-Owater)~3.7 Å
Coordination Number (Water Molecules)12 - 20
Ammonium (NH₄⁺)First Hydration Shell Radius (N-Owater)~3.5 Å
Coordination Number (Water Molecules)8 - 12

MD simulations can be used to calculate transport properties, such as the self-diffusion coefficient of ions in solution. The diffusion coefficient (D) is a measure of the translational mobility of a particle and can be determined from the simulation trajectory using the Einstein relation, which links D to the mean square displacement (MSD) of the particles over time. nih.govnist.gov

Simulations show that the diffusion of multivalent ions like pyrophosphate is significantly slower than that of water molecules and monovalent ions due to their larger size and stronger interactions with the solvent. researchgate.net The strong hydration shell effectively increases the hydrodynamic radius of the ion, hindering its movement through the solution. The diffusion coefficient of the ammonium ion is generally higher than that of the pyrophosphate anion but lower than that of bulk water. These calculated coefficients are essential for modeling mass transport processes involving aqueous solutions of this compound. escholarship.orgcanada.ca

Table 5: Representative Self-Diffusion Coefficients in Aqueous Solution at Room Temperature from MD Simulations

SpeciesSelf-Diffusion Coefficient (D) (× 10⁻⁹ m²/s)
Water (TIP3P model)~5.6
Phosphate Ion (PO₄³⁻)0.4 - 0.7
Ammonium Ion (NH₄⁺)1.5 - 2.0

(Note: Values for phosphate are used as a proxy for pyrophosphate, which is expected to have a slightly lower diffusion coefficient due to its larger size.) researchgate.net

Simulations of Crystal Growth and Surface Interactions

Computational simulations provide a molecular-level understanding of the crystallization process of this compound, offering insights into crystal morphology, growth mechanisms, and the influence of various factors on crystal quality. These simulations are broadly categorized into molecular dynamics (MD) and Monte Carlo (MC) methods.

Molecular dynamics simulations model the time evolution of a system of atoms and molecules, governed by the principles of classical mechanics. For this compound, this would involve defining a force field that accurately describes the interatomic and intermolecular interactions between the ammonium cations (NH₄⁺), dihydrogen pyrophosphate anions (H₂P₂O₇²⁻), and any solvent molecules present. By simulating the movement of these species, researchers can observe the nucleation and subsequent growth of crystals. The attachment energy model, often used in conjunction with MD, can predict the crystal morphology by calculating the energy released when a new layer of molecules attaches to a growing crystal face. Faces with higher attachment energies are predicted to grow faster and are therefore less likely to be expressed in the final crystal shape.

Surface interactions are also critical in understanding crystal growth. Simulations can model the interaction of this compound with different crystal faces, solvents, and impurities. For instance, the adsorption of water molecules on specific crystal surfaces can be simulated to understand hygroscopicity. The binding energy of solvent or impurity molecules to different crystal faces can be calculated to predict their influence on crystal habit modification.

Interactive Data Table: Simulated Crystal Face Properties of a Hypothetical Ammonium Salt

Note: As specific simulation data for this compound is not available in the cited literature, this table presents hypothetical data based on typical outputs from molecular dynamics simulations of similar energetic materials to illustrate the concepts.

Crystal Face (hkl)Attachment Energy (kcal/mol)Surface Energy (erg/cm²)Growth Rate (relative)
(100)-25.895.21.00
(010)-22.188.70.86
(001)-30.5102.41.18
(110)-19.582.10.76
(101)-28.999.61.12

Thermodynamic and Kinetic Modeling of Reactions

Theoretical and computational chemistry plays a pivotal role in elucidating the thermodynamics and kinetics of reactions involving this compound, such as hydrolysis and thermal decomposition. These studies provide fundamental insights into reaction mechanisms, stability, and reactivity.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways for the hydrolysis or decomposition of this compound can be achieved using quantum chemical methods like Density Functional Theory (DFT). These methods are used to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides vital clues about the reaction mechanism. For example, in the hydrolysis of the pyrophosphate bond, theoretical calculations can distinguish between an associative mechanism, involving a pentacoordinate phosphorus intermediate, and a dissociative mechanism, where a metaphosphate intermediate is formed.

The energy of the transition state relative to the reactants determines the activation energy of the reaction. Computational methods can calculate this barrier, which is a key parameter in determining the reaction rate. Various levels of theory and basis sets can be employed to achieve the desired accuracy, with higher-level methods like coupled-cluster theory often used to refine the energies of stationary points on the PES.

Prediction of Reaction Rates and Equilibrium Constants

Once the transition state has been identified and its energy calculated, Transition State Theory (TST) can be used to predict the rate constant of a reaction. TST assumes a quasi-equilibrium between the reactants and the activated complex (the ensemble of molecules at the transition state). The rate constant is then determined by the concentration of the activated complex and the frequency with which it converts to products.

The calculation of the rate constant requires the vibrational frequencies of both the reactant molecules and the transition state, which can be obtained from quantum chemical calculations. These frequencies are used to compute the partition functions, which are essential for determining the thermodynamic properties of the system and, ultimately, the rate constant.

Similarly, thermodynamic properties such as the Gibbs free energy of reaction can be calculated to predict the equilibrium constant (K_eq) for a reaction. The Gibbs free energy change (ΔG) for a reaction is determined from the calculated energies of the reactants and products. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under standard conditions. These theoretical predictions of equilibrium constants are invaluable for understanding the position of chemical equilibrium for reactions like the hydrolysis of this compound.

Interactive Data Table: Theoretical Thermodynamic and Kinetic Parameters for Pyrophosphate Hydrolysis

Note: The following table presents theoretical data for the hydrolysis of pyrophosphoric acid (H₄P₂O₇), a related compound, as a proxy to illustrate the types of parameters obtained from computational studies, due to the absence of specific data for this compound.

ParameterCalculated ValueMethod/Basis Set
Reaction Enthalpy (ΔH)-7.39 kcal/molSCF/6-31G**
Reaction Enthalpy (ΔH) with ZPE and correlation-3.83 kcal/molMBPT(2)
Gibbs Free Energy of Activation (ΔG‡)29.3 kcal/molDFT (B3LYP)
Equilibrium Constant (K_eq) at 298 K5.0Calculated from ΔG

Future Research Directions and Emerging Applications of Monoammonium Pyrophosphate

Integration into Smart Materials and Responsive Systems

The integration of monoammonium pyrophosphate into smart materials and responsive systems is a promising, albeit largely unexplored, area of research. Smart materials are designed to respond to external stimuli such as temperature, pH, or light, and the inherent properties of the pyrophosphate group suggest potential functionalities.

Future research could focus on leveraging the thermal stability of the pyrophosphate structure. Metal pyrophosphates are noted for their high thermal stability, with some exhibiting proton conductivity at elevated temperatures. mdpi.com This suggests that this compound could be a candidate for incorporation into polymer composites to enhance their thermal resistance or to create temperature-responsive flame-retardant materials. Ammonium (B1175870) polyphosphate (APP), a related condensed phosphate (B84403), is widely used as a flame retardant. researchgate.netrsc.org It works by decomposing into phosphoric acid and ammonia (B1221849); the acid promotes char formation on the polymer surface, which acts as an insulating barrier. The flame-retardant behavior of this compound could be tailored for "smart" systems that activate in response to specific heat thresholds.

At the molecular level, the pyrophosphate anion (PPi) is a critical target for biological sensors. acs.org The development of fluorescent and colorimetric chemosensors that selectively bind to PPi demonstrates a fundamental type of responsive system. acs.orgrsc.org These systems often utilize metal-ion complexes that change their optical properties upon coordination with pyrophosphate. acs.org This principle could be expanded from biological detection to materials science, envisioning polymers or hydrogels embedded with recognition sites that swell, shrink, or change color in the presence of specific phosphate species, including this compound.

Table 1: Comparison of Phosphate Compounds in Responsive Systems

Compound/Group Application Area Responsive Mechanism Potential for this compound
Ammonium Polyphosphate (APP) Flame Retardant Polymers Thermal decomposition promotes char formation. rsc.org High potential as a component in temperature-responsive, intumescent coatings.
Metal Pyrophosphates Solid-State Electrolytes Exhibit proton conductivity at intermediate temperatures. mdpi.com Potential as a component in thermally stable, conductive composite materials.
Pyrophosphate (PPi) Anion Fluorescent Chemosensors Coordination with metal-dye complexes alters fluorescence. acs.orgrsc.org Foundational principle for developing materials that respond to chemical changes.
Calcium Pyrophosphate Dental Biomaterials Transforms into a densified, acid-resistant layer upon laser irradiation. nih.gov Suggests potential in developing photo-responsive or thermally-responsive surface treatments.

Role in Sustainable Chemical Technologies and Circular Economy Concepts

Phosphorus is a finite resource, making its recovery and reuse a cornerstone of sustainable technology and circular economy models. thesourcemagazine.orgunep.org The future of this compound is intrinsically linked to these concepts, focusing on its synthesis from recovered waste streams and its use as a green chemical reagent.

Wastewater and agricultural runoff are significant sources of phosphate pollution but also represent a valuable resource. nih.gov Current technologies primarily focus on recovering orthophosphates, often as struvite (magnesium ammonium phosphate). thesourcemagazine.org A key future direction is the development of technologies that not only recover phosphorus but upgrade it into value-added products like pyrophosphates. Pyrolysis of biomass or sewage sludge can convert various phosphorus forms into orthophosphates, which could then be used as a precursor for synthesizing this compound, closing the loop in a circular economy. researchgate.netepa.gov

Furthermore, condensed phosphates are emerging as sustainable reagents in green chemistry. Recent research has demonstrated that pyrophosphates can be used in solvent-free, mechanochemical processes to create valuable organophosphorus compounds, bypassing hazardous intermediates like white phosphorus. nih.govacs.orgacs.org This approach utilizes the reactivity of the P-O-P bond in pyrophosphate. This compound could be investigated as a key reactant in such sustainable synthesis pathways, offering a greener route to producing phosphonates and other specialty chemicals.

Table 2: Phosphorus Recovery and Upcycling in a Circular Economy

Technology / Process Phosphorus Source Recovered Product Potential Role for this compound
Struvite Precipitation Wastewater, Sludge Liquor Magnesium Ammonium Phosphate (Struvite) thesourcemagazine.org Could serve as a precursor for thermal conversion to pyrophosphates.
Pyrolysis / Incineration Sewage Sludge, Manure Phosphate-rich Ash/Biochar researchgate.net Ash can be processed to produce phosphoric acid, a direct feedstock for pyrophosphate synthesis.
Mechanochemical Synthesis Condensed Phosphates Organophosphonates, Phosphites nih.govnih.gov Can be used directly as a sustainable phosphorylating agent.
Biological Recovery (EBPR) Wastewater Intracellular Polyphosphates acs.org Bio-recovered polyphosphates can be processed into specific chain lengths, including pyrophosphate.

Advancements in Spectroscopic Techniques for In Situ Analysis

Understanding and controlling the behavior of this compound in various applications requires advanced analytical methods. A significant future research direction lies in adapting spectroscopic techniques for in situ analysis, allowing for real-time monitoring of the compound during crystallization, thermal decomposition, or reaction.

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for studying phosphate compounds. researchgate.netresearchgate.net These techniques can identify the characteristic vibrations of the P-O-P bridge in the pyrophosphate anion and the N-H bonds of the ammonium cation. Future work should focus on developing methodologies to use these techniques in real-time to monitor processes like the synthesis of this compound from phosphoric acid and ammonia, or its thermal degradation in a polymer matrix during combustion. researchgate.net

X-ray absorption near-edge structure (XANES) spectroscopy is another advanced technique used to determine the chemical forms of phosphorus in complex environmental samples like soil. researchgate.net Applying synchrotron-based XANES could provide detailed molecular-level information on the interactions between this compound and soil components, which is crucial for understanding its fate as a fertilizer.

Furthermore, in situ atomic force microscopy (AFM) has been used to visualize the sequestration of pyrophosphate on mineral surfaces at the nanoscale. nih.govugr.es Combining such imaging techniques with spectroscopy could offer unprecedented insight into the dissolution-precipitation reactions of this compound in aqueous environments, guiding the design of controlled-release fertilizers or environmental remediation strategies.

Interdisciplinary Research at the Nexus of Materials Science, Agrochemistry, and Environmental Science

The future development of this compound applications requires a highly interdisciplinary approach, bridging materials science, agrochemistry, and environmental science. Its dual nature as both a material component and a source of essential nutrients (nitrogen and phosphorus) places it at the nexus of these fields.

From a materials science perspective, research is needed to explore its use as a functional additive in polymers, coatings, and ceramics. researchgate.net Its potential as a flame retardant, for instance, involves studying its high-temperature chemistry and its interaction with polymer matrices to form protective char layers. rsc.org

In agrochemistry , the focus is on its efficacy as a specialty fertilizer. thesourcemagazine.org Pyrophosphates can hydrolyze to orthophosphates in the soil, potentially offering a slower release of phosphorus compared to more soluble fertilizers. Research is needed to understand the hydrolysis rates under different soil conditions (pH, microbial activity) and to formulate granules that optimize nutrient availability to plants while minimizing environmental losses.

This leads directly to environmental science , where the key questions revolve around the fate and transport of pyrophosphates in ecosystems. cdc.govitrcweb.org Understanding how this compound interacts with soil minerals, its mobility in groundwater, and its potential impact on aquatic ecosystems is critical for ensuring its sustainable use in agriculture and other outdoor applications. unep.org Collaborative research projects that track the compound from its material application through its environmental lifecycle are essential.

Development of Novel Analytical Platforms for Environmental and Agricultural Monitoring

The responsible use of any phosphorus compound in agriculture and industry depends on the ability to monitor its concentration in the environment. A significant emerging application area is the development of novel analytical platforms for the rapid, sensitive, and selective detection of pyrophosphate in soil and water.

Current methods for phosphate detection often rely on laboratory-based colorimetric techniques, such as the molybdenum blue method, which can be time-consuming. scispace.com The future lies in portable, real-time sensors. Research into fluorescent chemosensors for biological pyrophosphate detection provides a strong foundation. acs.orguea.ac.uk These sensors can be highly selective, distinguishing pyrophosphate from orthophosphate and ATP. The challenge is to translate these systems from controlled lab environments to complex environmental matrices. This involves creating robust sensor materials, such as paper-based strips or optical fibers, that can be deployed in the field. nih.gov

Electrochemical sensors represent another promising avenue. chemrxiv.org Graphene-based sensor arrays are being developed for the real-time monitoring of orthophosphates in soil. ukri.org Future research could focus on creating electrodes functionalized with molecules or materials that have a specific affinity for the pyrophosphate anion, enabling its direct electrochemical detection. The development of low-cost, Internet of Things (IoT)-enabled sensor systems would allow farmers and environmental managers to continuously monitor phosphate levels, leading to more precise fertilizer application and better management of nutrient pollution. springerprofessional.deresearchgate.net

Table 3: Emerging Analytical Platforms for Pyrophosphate Detection

Platform Type Detection Principle Current Status Future Direction for Environmental/Ag Monitoring
Fluorescent Chemosensors Metal-dye complex changes fluorescence upon PPi binding. acs.orgrsc.org Well-established in biochemical assays. Integration into portable fluorometers or test strips for water analysis.
Colorimetric Sensors Visual color change upon PPi binding. acs.org Developed for lab-based assays. Creation of simple, disposable field kits for rapid screening of soil extracts.
Electrochemical Sensors Catalytic or binding events at an electrode surface generate a current. chemrxiv.org Primarily developed for orthophosphate. ukri.org Development of pyrophosphate-selective electrode materials for in-soil probes.
Lab-on-a-Chip / Microfluidics Miniaturized, automated chemical analysis (e.g., molybdenum blue reaction). dcu.ie Systems developed for orthophosphate in water. Adaptation of microfluidic chips for pyrophosphate analysis with integrated sample preparation.

Q & A

Q. Characterization :

  • Chromatography : Separate polyphosphates (e.g., pyrophosphate, tripolyphosphate) via anion-exchange columns .
  • ¹³C/³¹P NMR : Identify P–O–P linkages and chain lengths .
  • SEM/TEM : Analyze amorphous vs. crystalline phases in final products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.